molecular formula C5H4BrClN2O2S B1526759 5-Bromo-2-chloropyridine-3-sulfonamide CAS No. 1250699-72-9

5-Bromo-2-chloropyridine-3-sulfonamide

Cat. No.: B1526759
CAS No.: 1250699-72-9
M. Wt: 271.52 g/mol
InChI Key: VCJIBCGLYQFTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloropyridine-3-sulfonamide (CAS 1250699-72-9) is a valuable pyridinesulfonamide derivative utilized as a key building block in organic synthesis and medicinal chemistry research. The pyridinesulfonamide scaffold is an important privileged structure in the development of novel therapeutic agents . Scientifically, this compound has been employed as a precursor for the synthesis of enantiomerically pure compounds, which are critical for investigating structure-activity relationships in drug discovery. For example, research has demonstrated its use in creating enantiomers of a derived sulfonamide that showed inhibitory activity against PI3Kα kinase, with reported IC50 values of 1.08 and 2.69 μM, highlighting the significance of stereochemistry in biological activity . The structure features both a sulfonamide group and halogen substituents, making it a versatile intermediate for further functionalization through various coupling reactions. It is offered as a solid and should be stored in a cool, dry place. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-2-chloropyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJIBCGLYQFTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Spectral Characterization and Analytical Profiling of 5-Bromo-2-chloropyridine-3-sulfonamide

[1]

Executive Summary

5-Bromo-2-chloropyridine-3-sulfonamide (CAS: 1146290-09-6) represents a critical scaffold in medicinal chemistry, particularly in the development of PI3K inhibitors and anticancer sulfonamide derivatives.[1] Its structural integrity is defined by a highly substituted pyridine core containing three distinct electron-withdrawing groups (EWGs): a chlorine atom at C2, a sulfonamide moiety at C3, and a bromine atom at C5.

This guide provides a rigorous spectral analysis framework. Unlike simple organic molecules, the presence of mixed halogens (Br/Cl) creates unique isotopic signatures in Mass Spectrometry (MS), while the substitution pattern on the pyridine ring dictates specific scalar couplings in Nuclear Magnetic Resonance (NMR). This document details the expected spectral data, the mechanistic basis for these signals, and the experimental protocols required to validate the compound's identity.

Chemical Identity & Properties

PropertyData
IUPAC Name 5-Bromo-2-chloropyridine-3-sulfonamide
Molecular Formula C

H

BrClN

O

S
Exact Mass 269.887 g/mol (

Br,

Cl)
Molecular Weight 271.52 g/mol (Average)
Solubility DMSO, Methanol, DMF (Low solubility in non-polar solvents)
pKa (Calculated) ~9.5 (Sulfonamide NH

)

Mass Spectrometry (MS) Profiling

Core Principle: The most definitive identification method for this compound is the observation of the mixed halogen isotopic pattern.

Isotopic Signature Analysis

The molecule contains one Chlorine atom (


23


23M, M+2, M+4
  • M+ (m/z ~270): Contains

    
    Cl and 
    
    
    Br.[1] Relative Intensity: 100% (Base)
  • M+2 (m/z ~272): Contains (

    
    Cl + 
    
    
    Br) AND (
    
    
    Cl +
    
    
    Br).
    • Calculation: The contribution from

      
      Br (approx 98%) + contribution from 
      
      
      Cl (approx 32%) results in a peak intensity of roughly 130-140% relative to M+.
  • M+4 (m/z ~274): Contains

    
    Cl and 
    
    
    Br.[1] Relative Intensity: ~30-33% .[1]

Diagnostic Rule: If your MS spectrum does not show a "Low-High-Low" (approx 3:4:1) intensity distribution across the 270-274 m/z range, the halogenation pattern is incorrect.

Ionization & Fragmentation (ESI Mode)

In Electrospray Ionization (ESI), the compound is typically analyzed in Negative Mode (ESI-) due to the acidic nature of the sulfonamide proton, or Positive Mode (ESI+) forming adducts.

Predicted Fragmentation Pathway (ESI+):

  • [M+H]+ (m/z 270.9): Protonation on the Pyridine Nitrogen.

  • Loss of NH

    
     (m/z ~254):  Cleavage of the sulfonamide amine.[1]
    
  • Loss of SO

    
     (m/z ~190):  Extrusion of the sulfonyl group (Rearrangement).[1]
    
  • Dehalogenation: Sequential loss of Cl or Br radicals (high energy CID).[1]

MS Workflow Diagram

MS_Workflowcluster_fragFragmentation LogicSampleSample Preparation(0.1 mg/mL in MeOH)IonizationESI Source(+/- Switching)Sample->IonizationDirect InfusionFilterIsotope Pattern Filter(M, M+2, M+4)Ionization->FilterFull ScanAnalysisFragment Analysis(MS/MS)Filter->AnalysisSelect Precursor m/z 270.9Parent[M+H]+ m/z 271Frag1[M-NH3]+ m/z 254Parent->Frag1-17 DaFrag2[M-SO2NH2]+ m/z 191Parent->Frag2-80 Da (Aryl Cation)

Figure 1: Mass Spectrometry workflow and predicted fragmentation logic for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Principle: The substitution pattern (2,3,5-substituted) leaves only two aromatic protons at positions 4 and 6. These protons are meta to each other, leading to a characteristic coupling constant (

H NMR Data (400 MHz, DMSO-d )

The use of DMSO-d



ProtonPositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Assignment Logic
H-6 C6-H8.60 – 8.75 Doublet (d)

Hz
Adjacent to Pyridine Nitrogen (deshielded) and Br.
H-4 C4-H8.35 – 8.50 Doublet (d)

Hz
Deshielded strongly by ortho-SO

group and meta-Br.[1]
NH

SO

NH

7.60 – 8.00 Broad Singlet (s)-Exchangeable acidic protons.[1] Shift varies with concentration/water.[1]

Application Note: The coupling constant of ~2.4 Hz is diagnostic for meta coupling in pyridines.[1] If you observe a large coupling (>7 Hz), the regiochemistry is incorrect (likely ortho-protons, implying a different isomer).

C NMR Data (100 MHz, DMSO-d )

Carbon assignment relies on substituent chemical shift additivity rules.[1]

CarbonPositionShift (

, ppm)
TypeNote
C-2 C-Cl148.0 – 150.0 QuaternaryDeshielded by N and Cl.
C-6 C-H152.0 – 154.0 CHMost deshielded CH due to N-adjacency.
C-4 C-H138.0 – 141.0 CHDeshielded by SO

.
C-3 C-SO

136.0 – 138.0 QuaternaryIpso to sulfonamide.
C-5 C-Br118.0 – 121.0 QuaternaryShielded relative to others due to heavy atom effect (Br).[1][4]

Infrared (IR) Spectroscopy

Core Principle: IR is used primarily to confirm the functional groups (Sulfonamide and Heteroaromatic ring).

Functional GroupWavenumber (cm

)
ModeIntensity
NH

3350, 3260StretchingMedium, Doublet
SO

1340 – 1360Asymmetric StretchStrong
SO

1150 – 1170Symmetric StretchStrong
C=N / C=C 1550 – 1580Pyridine Ring StretchMedium
C-Cl 700 – 750StretchMedium/Strong

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without artifacts:

  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).[1] Note: CDCl
    
    
    is not recommended due to poor solubility and loss of the NH
    
    
    signal.
  • Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette directly into the NMR tube.[1] Suspended particles causes line broadening.[1]

  • Reference: Ensure the solvent peak (DMSO quintet at 2.50 ppm) is referenced correctly.

Analytical Logic Flow

The following diagram illustrates the decision matrix for validating the synthesized or purchased compound.

Analysis_LogicStartCrude MaterialTLCTLC Check(Hex/EtOAc 1:1)Start->TLCPurifyPurification(Flash Column)TLC->PurifyImpureNMR_1H1H NMR (DMSO-d6)Check for 2x Doublets + NH2TLC->NMR_1HSingle SpotPurify->NMR_1HMS_CheckLC-MS AnalysisCheck Isotope Pattern (3:4:1)NMR_1H->MS_CheckDecisionDoes Data Match?MS_Check->DecisionReleaseRelease for AssayDecision->ReleaseYesRejectReject/RepurifyDecision->RejectNo

Figure 2: Quality Control decision matrix for 5-Bromo-2-chloropyridine-3-sulfonamide.

References

  • PubChem. 5-Bromo-2-chloropyridine-3-sulfonamide (Compound).[1][5] National Library of Medicine.[1] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Reich, H. J. Hans Reich's Collection of NMR Data.[1] University of Wisconsin.[1] (Source for Pyridine substituent effects).[1][6][7][8] Available at: [Link]

Technical Guide: Mechanistic Synthesis of 5-Bromo-2-chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-Bromo-2-chloropyridine-3-sulfonamide represents a critical functionalization challenge in the development of next-generation kinase inhibitors and heterocyclic sulfonamide pharmacophores. This scaffold is particularly valuable because it offers three distinct vectors for diversification: the electrophilic C2-chlorine (SNAr), the C5-bromine (Suzuki/Buchwald couplings), and the C3-sulfonamide (solubility/H-bonding).

This guide details the Directed Ortho-Metalation (DoM) strategy, the most regioselective and scalable approach to accessing the C3 position. Unlike electrophilic aromatic substitution (EAS), which fails due to the electron-deficient nature of the di-halo pyridine ring, DoM leverages the inductive acidity of the C3 proton.

Structural Analysis & Retrosynthetic Logic

The Regioselectivity Challenge

The target molecule contains two deactivating halogens. Standard sulfonation (e.g.,


, 

) requires harsh conditions that often degrade the ring or lead to scrambling.
  • C2-Cl: Strong inductive withdrawer (-I), directs lithiation to C3.

  • C5-Br: Inductive withdrawer (-I), directs lithiation to C4 or C6.

  • Ring Nitrogen: Directs lithiation to C2 (blocked) or C6.

Strategic Decision: We utilize Lithium Diisopropylamide (LDA) at cryogenic temperatures. The C3 proton is the most acidic due to the cumulative inductive effect of the adjacent Chlorine and the Ring Nitrogen. Furthermore, the lithium atom is stabilized by chelation between the Nitrogen lone pair and the Chlorine atom.

Retrosynthetic Pathway (Graphviz)

Retrosynthesis Target 5-Bromo-2-chloropyridine-3-sulfonamide SulfonylCl Sulfonyl Chloride Intermediate (Unstable) Target->SulfonylCl Amination (NH3) Sulfinate Lithium Sulfinate Salt SulfonylCl->Sulfinate Oxidative Chlorination (NCS) Lithiated 3-Lithio-5-bromo-2-chloropyridine (Kinetic Intermediate) Sulfinate->Lithiated Electrophilic Trap (SO2) SM 5-Bromo-2-chloropyridine (Starting Material) Lithiated->SM DoM (LDA, -78°C)

Figure 1: Retrosynthetic analysis relying on Directed Ortho-Metalation (DoM).

Detailed Mechanism: The DoM Cascade

The synthesis proceeds through a three-stage "one-pot" cascade. Understanding the causality in each step is vital for reproducibility.

Step 1: Kinetic Deprotonation (The Critical Step)

The reaction initiates with the addition of LDA to the starting material at -78°C.

  • Mechanism: The bulky amide base (

    
    ) removes the proton at C3.
    
  • Why C3? The C3 position is the "privileged" site. It sits between the pyridine nitrogen and the chlorine atom. The lithium cation coordinates to both the ring nitrogen and the chlorine lone pair, forming a rigid 5-membered chelate structure. This stabilizes the carbanion and prevents the "Halogen Dance" (migration of the C5-Br to C4), which is a common side reaction if thermodynamic equilibrium is allowed (i.e., if the temperature rises above -60°C).

Step 2: Sulfination

Sulfur dioxide (


) is introduced.[1]
  • Mechanism: The C3-Lithio species acts as a hard nucleophile, attacking the sulfur atom of

    
    .
    
  • Outcome: Formation of the lithium pyridyl sulfinate (

    
    ). This salt is stable but sensitive to moisture.
    
Step 3: Oxidative Chlorination & Amination

The sulfinate is converted to the sulfonyl chloride using N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (


).
  • Mechanism: The sulfinate oxygen attacks the electrophilic chlorine of NCS. This is followed by a rearrangement/elimination of succinimide to generate the highly reactive sulfonyl chloride (

    
    ).
    
  • Final Step: Addition of aqueous ammonia or ammonia in dioxane attacks the sulfur center, displacing chloride to form the sulfonamide.

Mechanistic Pathway Diagram

Mechanism SM 5-Br-2-Cl-Pyridine TS_Lith Transition State: Li-Chelaion (N-Li-Cl) SM->TS_Lith LDA, THF -78°C Li_Int 3-Lithio Species (-78°C) TS_Lith->Li_Int Deprotonation Sulfinate Sulfinate Salt (Py-SO2-Li) Li_Int->Sulfinate SO2 Quench SulfonylCl Sulfonyl Chloride (Py-SO2-Cl) Sulfinate->SulfonylCl NCS or SO2Cl2 Oxidation Product Final Sulfonamide SulfonylCl->Product NH3 (aq/gas)

Figure 2: Step-wise mechanistic flow from lithiation to amination.

Experimental Protocol

This protocol is designed for a 10g scale batch. It utilizes a "through-process" where intermediates are not isolated, minimizing degradation.

Reagents & Equipment[2][3][4][5][6][7][8]
  • Starting Material: 5-Bromo-2-chloropyridine (10.0 g, 52 mmol)

  • Base: LDA (2.0 M in THF/heptane, 31.2 mL, 1.2 equiv)

  • Electrophile:

    
     gas (dried) or DABSO (solid surrogate)
    
  • Oxidant: N-Chlorosuccinimide (NCS) (8.3 g, 62 mmol)

  • Solvent: Anhydrous THF (100 mL)

Step-by-Step Methodology
  • Lithiation (Cryogenic Control):

    • Charge an oven-dried 500 mL 3-neck flask with anhydrous THF (100 mL) and 5-Bromo-2-chloropyridine (10 g).

    • Cool the solution to -78°C (dry ice/acetone bath). Ensure internal temperature probe reads <-75°C.

    • Add LDA solution dropwise over 20 minutes via syringe pump. Crucial: Do not let temp rise above -70°C to prevent halogen dance.

    • Stir at -78°C for 45 minutes. The solution will turn a deep yellow/orange, indicating the formation of the lithiated species.

  • Sulfination:

    • Introduce

      
       gas via a subsurface cannula for 15 minutes, or add solid DABSO (1.2 equiv) if gas handling is unavailable.
      
    • Allow the mixture to warm to 0°C over 1 hour. A thick precipitate (lithium sulfinate) will form.

    • Remove excess

      
       by purging with Nitrogen for 15 minutes.
      
  • Chlorination:

    • Cool the mixture back to 0°C.

    • Add NCS (N-Chlorosuccinimide) in one portion.

    • Stir for 1 hour. The slurry converts to the soluble sulfonyl chloride.

  • Amination:

    • Add aqueous ammonia (28%, 30 mL) or 0.5M ammonia in dioxane dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup:

    • Acidify to pH 4 with 1M HCl (carefully!) to protonate the sulfonamide and precipitate impurities.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with brine, dry over

      
      , and concentrate.[2][3]
      
    • Purification: Recrystallize from Ethanol/Heptane or flash chromatography (Hexane/EtOAc gradient).

Data Summary & Troubleshooting

Key Process Parameters
ParameterSpecificationMechanistic Reason
Lithiation Temp < -70°CPrevents Br migration (Halogen Dance) and benzyne formation.
Reaction Time (Li) 30-60 minLong enough for deprotonation, short enough to avoid decomposition.
Quench Reagent Dry

Water traces kill the lithio species immediately.
Oxidant NCSMilder than

gas; prevents over-chlorination of the ring.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield (<30%) Moisture in THF or

.
Distill THF over Na/Benzophenone; use inline drying trap for

.
Regioisomer Impurities Temp spike during LDA addition.Slow down addition rate; check cooling bath capacity.
Product is "Oily" Residual succinimide.Wash organic layer thoroughly with water/bicarbonate during workup.

References

  • Gribble, G. W., & Saulnier, M. G. (1992). Lithiation of Halopyridines: Directed Ortho-Metalation Strategy. Comprehensive Heterocyclic Chemistry.

  • Schlosser, M. (2005). The "Halogen Dance" on Pyridine Rings: A Mechanistic Perspective.
  • BenchChem Protocols. (2024). Application Notes for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.

  • Vertex Pharmaceuticals. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent.[4][5] Organic Letters.[4]

  • Patent CN103420903A. (2013). Method for synthesizing 5-Bromo-2,4-dichloropyridine (Analogous Chemistry).[3]

Sources

5-Bromo-2-chloropyridine-3-sulfonamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-chloropyridine-3-sulfonamide in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and experimentally determining the solubility of 5-Bromo-2-chloropyridine-3-sulfonamide in various organic solvents. Given the limited publicly available solubility data for this specific compound, this document serves as a foundational resource, emphasizing theoretical principles and practical methodologies.

Introduction: The Significance of Solubility in Drug Discovery

5-Bromo-2-chloropyridine-3-sulfonamide is a halogenated heterocyclic compound incorporating a sulfonamide moiety. While specific applications of this exact molecule are not widely documented, its structural components are prevalent in medicinal chemistry. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1][2][3] The substituted pyridine ring is also a common scaffold in drug discovery.[4] The solubility of such compounds is a critical physicochemical parameter that profoundly influences their suitability for various applications in drug development, from synthesis and purification to formulation and bioavailability.[5] A thorough understanding of a compound's solubility profile in different organic solvents is paramount for efficient process development and successful therapeutic application.

This guide will delve into the theoretical underpinnings of solubility, analyze the molecular structure of 5-Bromo-2-chloropyridine-3-sulfonamide to predict its solubility behavior, and provide detailed experimental protocols for its empirical determination.

Molecular Structure and Predicted Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. 5-Bromo-2-chloropyridine-3-sulfonamide possesses several key features that will dictate its interaction with organic solvents:

  • Aromatic Pyridine Ring: The pyridine ring is a polar aromatic system. The presence of two electron-withdrawing halogen substituents (bromine and chlorine) further influences its electronic properties.

  • Sulfonamide Group (-SO₂NH₂): This functional group is highly polar and capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the oxygen and nitrogen atoms). This is a primary driver of its solubility in polar solvents.

  • Halogen Atoms (Br and Cl): The bromine and chlorine atoms contribute to the molecule's overall polarity and can participate in halogen bonding, a weaker, noncovalent interaction that can influence solubility.

Based on this structure, we can predict that 5-Bromo-2-chloropyridine-3-sulfonamide will exhibit poor solubility in non-polar solvents and progressively better solubility in polar solvents, particularly those that can engage in hydrogen bonding.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility. This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The primary intermolecular forces at play are:

  • Van der Waals Forces: Present in all molecules, these are the weakest intermolecular forces.

  • Dipole-Dipole Interactions: Occur between polar molecules.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like N, O, or F).

Organic solvents can be broadly categorized based on their polarity and ability to form hydrogen bonds:

  • Non-Polar Solvents: (e.g., hexane, toluene) Primarily exhibit van der Waals forces.

  • Polar Aprotic Solvents: (e.g., acetone, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) Possess polar bonds but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, act as hydrogen bond acceptors.

  • Polar Protic Solvents: (e.g., methanol, ethanol, water) Have polar bonds and can both donate and accept hydrogen bonds.

The interplay between the structural features of 5-Bromo-2-chloropyridine-3-sulfonamide and the properties of the solvent will determine the extent of its dissolution.

A Practical Approach to Solubility Determination

The following section outlines a robust experimental protocol for determining the equilibrium solubility of 5-Bromo-2-chloropyridine-3-sulfonamide.

Experimental Protocol: Isothermal Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility.[6]

Materials:

  • 5-Bromo-2-chloropyridine-3-sulfonamide (solid)

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, ethanol, DMF, DMSO)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid 5-Bromo-2-chloropyridine-3-sulfonamide to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Add a known volume of the chosen organic solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: Allow the vials to stand undisturbed for a period to let the undissolved solid settle. Centrifugation can be used to expedite this process.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the solubility of 5-Bromo-2-chloropyridine-3-sulfonamide in the solvent, taking into account the dilution factor. Express the result in mg/mL or mol/L.

Alternative and High-Throughput Methods

For rapid screening of a large number of solvents, other techniques can be employed:

  • Nephelometry: This method measures the light scattered by undissolved particles in a solution.[5] It can be used to quickly determine the point at which a compound precipitates from a solution, providing a measure of its kinetic solubility.

  • High-Throughput Screening (HTS): Automated platforms can perform solubility assays in microplate formats, often using methods like turbidity measurements to estimate solubility.[6]

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a structured table for easy comparison and analysis.

Table 1: Template for Solubility Data of 5-Bromo-2-chloropyridine-3-sulfonamide

SolventSolvent TypePolarity Index[7]Dielectric Constant[7]Solubility (mg/mL) at 25 °CSolubility (mol/L) at 25 °CObservations
HexaneNon-Polar0.11.9
TolueneNon-Polar2.42.4
DichloromethanePolar Aprotic3.19.1
Ethyl AcetatePolar Aprotic4.46.0
AcetonePolar Aprotic5.121
AcetonitrilePolar Aprotic5.837.5
MethanolPolar Protic5.132.7
EthanolPolar Protic4.324.5
Dimethylformamide (DMF)Polar Aprotic6.436.7
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.246.7

Visualizing Experimental Workflows and Conceptual Relationships

Diagrams can aid in understanding the experimental process and the theoretical underpinnings of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Add excess solid to vial add_solvent Add known volume of solvent start->add_solvent shake Shake at constant temp (24-72h) add_solvent->shake settle Settle/Centrifuge shake->settle filter Filter supernatant settle->filter analyze Quantify (HPLC/UV-Vis) filter->analyze calculate Calculate Solubility analyze->calculate solubility_logic compound 5-Bromo-2-chloropyridine-3-sulfonamide Properties h_bond H-Bonding (Donor/Acceptor) compound->h_bond polarity High Polarity compound->polarity polar_protic Polar Protic (e.g., Methanol) h_bond->polar_protic Strong Interaction polarity->polar_protic polar_aprotic Polar Aprotic (e.g., DMSO, DMF) polarity->polar_aprotic solvents Solvent Properties solvents->polar_protic solvents->polar_aprotic non_polar Non-Polar (e.g., Hexane) solvents->non_polar high_sol High Solubility polar_protic->high_sol moderate_sol Moderate to High Solubility polar_aprotic->moderate_sol low_sol Low Solubility non_polar->low_sol outcome Expected Solubility outcome->high_sol outcome->moderate_sol outcome->low_sol

Figure 2: Logical relationship between compound properties, solvent types, and expected solubility.

Conclusion

References

  • Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.
  • Vertex AI Search. Polarity of Solvents.
  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley Online Library.
  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659–665.
  • LibreTexts. (2023, January 23). Polar Protic and Aprotic Solvents. Chemistry LibreTexts.
  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?
  • Lund University Publications.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Raytor. (2026, January 22).
  • SciELO. Thermodynamic study of the solubility of some sulfonamides in cyclohexane.
  • Academia.edu.
  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • SciSpace. Thermodynamic study of the solubility of some sulfonamides in cyclohexane.
  • PubChem. 5-Bromo-2-chloropyridine.
  • PubChemLite. 5-bromo-2-chloropyridine-3-sulfonamide (C5H4BrClN2O2S).
  • The Importance of 5-Bromo-2-Chloropyridine in the Chemical Industry. (2023, April 2).
  • Sigma-Aldrich. 5-Bromo-2-chloropyridine 95 53939-30-3.
  • Benchchem.
  • CymitQuimica. CAS 831203-13-5: 5-Bromo-2-chloro-3-fluoropyridine.
  • Benchchem. Technical Guide: Solubility and Physicochemical Properties of 2-Amino-5-chloropyridine-3-sulfonamide.
  • SciSpace. (2020, December 15). The recent progress of sulfonamide in medicinal chemistry.
  • Santa Cruz Biotechnology. 5-bromo-2-chloropyridine-3-sulfonyl chloride.
  • PMC. (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
  • ResearchGate.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 5-Bromo-2-chloropyridine | 53939-30-3.
  • Ambeed.com. 5-Bromo-2-chloropyridine | 2-Chloro-5-bromopyridine | Pyridines.
  • BLD Pharm. 622815-58-1|5-Bromo-6-chloropyridine-3-sulfonamide.

Sources

Strategic Utilization of 5-Bromo-2-chloropyridine-3-sulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tri-Vector Scaffold

In the landscape of modern medicinal chemistry, 5-Bromo-2-chloropyridine-3-sulfonamide represents a high-value "privileged scaffold."[1][2] Its utility stems not just from the pyridine core—a staple in over 20% of FDA-approved drugs—but from its orthogonal reactivity profile .[1]

This molecule offers three distinct vectors for diversification, allowing researchers to rapidly generate Structure-Activity Relationship (SAR) libraries around a central core.[1][2]

  • C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr).[1][2]

  • C5-Bromine: Primed for Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald).[1][2][3]

  • C3-Sulfonamide: A classic pharmacophore capable of hydrogen bond networking or further derivatization.[1][2]

This guide details the chemoselective manipulation of this building block, providing validated protocols to maximize yield and minimize side reactions.

Electronic Structure & Chemoselectivity Analysis[1][2][3]

To successfully utilize this scaffold, one must understand the electronic push-pull dynamics governing its reactivity.[2]

The Activation Hierarchy

The pyridine ring is naturally electron-deficient.[1][2] However, the addition of the sulfonamide group (–SO₂NH₂) at the C3 position drastically alters the local electronics.

  • C2 Position (The "Soft" Target): The C2 carbon is flanked by the ring nitrogen (electronegative) and the sulfonamide group (strongly electron-withdrawing).[1][2] This creates a center of extreme electrophilicity.[1][2] Consequently, SNAr reactions at C2 occur under mild conditions , often without transition metal catalysis.[2]

  • C5 Position (The "Hard" Target): The C5 bromine is meta to the sulfonamide and beta to the nitrogen.[2] It is less activated for SNAr but retains high reactivity for oxidative addition by Palladium(0) species.[1][2]

  • Selectivity Rule: In almost all synthetic campaigns, SNAr at C2 should precede Pd-coupling at C5 . Attempting Pd-coupling first risks competitive oxidative addition at C2 or hydrolysis of the labile C2-Cl bond under basic coupling conditions.[1][2]

Visualization: Reactivity Manifold

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

ReactivityMap Core 5-Bromo-2-chloropyridine- 3-sulfonamide SNAr_Prod C2-Amino Derivative (Kinase Hinge Binder) Core->SNAr_Prod Path A: S_NAr (C2-Cl) Nucleophile: Amines/Alkoxides Condition: Mild Base, <80°C Sulf_Prod N-Alkylated Sulfonamide (Pharmacokinetic Tuning) Core->Sulf_Prod Path C: Sulfonamide Funct. Reagent: R-X, Base Suzuki_Prod C5-Biaryl/Heteroaryl (Solubility/Potency Tail) SNAr_Prod->Suzuki_Prod Path B: Pd-Coupling (C5-Br) Reagent: Boronic Acids Condition: Pd(0), Base, >90°C

Figure 1: Orthogonal reactivity map demonstrating the sequential functionalization logic.[2] Path A (SNAr) is typically the entry point.[1][2]

Experimental Protocols

Protocol A: Regioselective SNAr Displacement at C2

Objective: Introduction of a primary amine at C2 while preserving the C5-Bromine.[1][2] Mechanism: Addition-Elimination (Meisenheimer complex intermediate).[1][2]

Materials:

  • Substrate: 5-Bromo-2-chloropyridine-3-sulfonamide (1.0 equiv)[1][2]

  • Nucleophile: Aniline or aliphatic amine (1.1 equiv)[1][2]

  • Base: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)[2]
    
  • Solvent: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Methyl-2-pyrrolidone (NMP) or Isopropanol (IPA)[2]
    

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with the pyridine substrate and solvent (0.2 M concentration). Note: IPA is preferred for easier workup; NMP is required for sterically hindered amines.[1]

  • Addition: Add DIPEA followed by the amine nucleophile dropwise at room temperature.

  • Reaction: Heat the mixture to 60–80°C . Monitor by LC-MS.[2][4]

    • Critical Checkpoint: Do not exceed 100°C. Higher temperatures may degrade the sulfonamide or cause halogen scrambling.[1][2]

  • Workup:

    • If IPA used: Cool to 0°C. The product often precipitates.[1][2] Filter and wash with cold water.[2]

    • If NMP used: Dilute with Ethyl Acetate, wash 3x with water (to remove NMP), then brine.[2] Dry over Na₂SO₄.[1][2]

  • Validation: 1H NMR should show the disappearance of the C2-Cl signal and the appearance of the NH exchangeable proton.

Protocol B: Suzuki-Miyaura Coupling at C5

Objective: Installation of an aryl/heteroaryl group at C5. Prerequisite: This step is best performed after Protocol A to avoid chemoselectivity issues.[1][2]

Materials:

  • Substrate: C2-substituted-5-bromopyridine intermediate (1.0 equiv)[1][2]

  • Coupling Partner: Aryl boronic acid/ester (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%) or Pd(PPh₃)₄[1][2]

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[2]

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step Methodology:

  • Inertion: Flame-dry the reaction flask and purge with Argon/Nitrogen for 15 minutes. Oxygen is the enemy of this catalytic cycle.[1][2]

  • Charging: Add substrate, boronic acid, and solvent.[2] Sparge with Argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst and aqueous base rapidly against a counter-flow of Argon.[1][2] Seal the vessel.

  • Reaction: Heat to 90–100°C for 4–12 hours.

    • Troubleshooting: If de-bromination (reduction) is observed, switch to a milder base like K₃PO₄ and reduce temperature to 80°C.[1][2]

  • Scavenging: After cooling, filter through a Celite pad to remove Pd black.[1][2]

  • Purification: Silica gel chromatography is usually required.[1][2]

Quantitative Data Summary

The following table summarizes the expected reactivity trends based on internal application data and literature precedents for 2-halo-3-sulfamoyl-5-halopyridines.

ParameterC2-Chlorine (Vector 1)C5-Bromine (Vector 2)
Primary Reactivity SNAr (Nucleophilic Sub.)[1][2][3][5]Pd-Catalyzed Cross-Coupling
Relative Lability High (Activated by N + SO₂NH₂)Moderate (Standard Aryl Bromide)
Preferred Nucleophiles Amines, Alkoxides, ThiolsBoronic acids, Stannanes, Zincates
Temp.[1][2] Threshold 25°C – 80°C80°C – 120°C
Catalyst Required? No (usually)Yes (Palladium/Nickel)
Common Side Reaction Hydrolysis to 2-pyridone (if aq.[1][2] base used)Protodehalogenation (Reduction)

Strategic Decision Logic

When designing a synthesis around this block, use the following logic tree to determine the optimal route.

DecisionTree Start Start: 5-Bromo-2-chloropyridine- 3-sulfonamide Q1 Is the C2-substituent acid-sensitive? Start->Q1 Path1 Route A: Standard 1. S_NAr (C2) 2. Suzuki (C5) Q1->Path1 No (e.g., Aniline) Path2 Route B: Reverse (Risky) 1. Suzuki (C5) 2. S_NAr (C2) Q1->Path2 Yes (e.g., Acetal) Warning CRITICAL WARNING: If Route B is chosen, use anhydrous base (Cs2CO3) to prevent C2 hydrolysis. Path2->Warning

Figure 2: Strategic decision tree for synthetic planning. Route A is the industry standard for 90% of applications.

Applications in Drug Discovery[7][8][9]

The 5-bromo-2-chloropyridine-3-sulfonamide scaffold is a bioisostere for various sulfonamide antibiotics and diuretics, but its modern application focuses on Kinase Inhibition .[1][2]

  • PI3K/mTOR Inhibitors: The sulfonamide moiety often interacts with the lysine residue in the ATP-binding pocket, while the C2-amine extends into the hinge region.[1][2]

  • Endothelin Receptor Antagonists: Used as a core rigid linker to orient hydrophobic domains attached at C2 and C5.[1][2]

  • Vemurafenib Analogs: While Vemurafenib utilizes a 7-azaindole core, second-generation RAF inhibitors have explored the pyridine-3-sulfonamide core to improve solubility and metabolic stability.[1][2]

References

  • PubChem. 5-bromo-2-chloropyridine-3-sulfonamide (Compound Summary). National Library of Medicine.[2] Available at: [Link][2]

  • Luo, Y. et al. (2010).[2] Process for the preparation of pyridine sulfonamide derivatives.[1][2][6] Patent WO2010014939.[2] (Describes the use of similar scaffolds in kinase inhibitor synthesis).

  • O'Brien, P. et al. (2017).[2] Pyridine sulfinates as general nucleophilic coupling partners.[1][2][7] Chemical Science.[1][2][8][9][10] (Context on sulfonamide/sulfinate versatility). Available at: [Link]

  • Roughley, S. D.[2][11] & Jordan, A. M. (2011).[2] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry.[2] (Context on sulfonamide solubility benefits).

Sources

Methodological & Application

Application Note & Protocols: Synthesis of Novel Anticancer Agents from 5-Bromo-2-chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine sulfonamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of clinically successful therapeutic agents.[1][2] Compounds incorporating this moiety exhibit diverse pharmacological activities, including potent anticancer effects.[3][4][5] The inherent functionalities of the sulfonamide group—acting as a hydrogen bond donor and acceptor, and its ability to engage in critical interactions with biological targets—make it an attractive pharmacophore for drug design.[2][6]

This application guide focuses on a particularly versatile starting material: 5-Bromo-2-chloropyridine-3-sulfonamide . This building block is strategically designed for the divergent synthesis of novel compound libraries. It features three distinct reactive centers whose reactivities can be selectively addressed, providing researchers with precise control over molecular architecture. This document provides an in-depth exploration of the core synthetic strategies, field-proven insights into experimental choices, and detailed, step-by-step protocols for leveraging this scaffold in the discovery of next-generation anticancer agents.

Chapter 1: The Strategic Value of the 5-Bromo-2-chloropyridine-3-sulfonamide Scaffold

The Sulfonamide Moiety: A Validated Anticancer Pharmacophore

The sulfonamide group (-SO₂NH₂) is a key feature in numerous FDA-approved drugs, including anticancer agents like the BRAF inhibitor Vemurafenib and the multi-kinase inhibitor Pazopanib. Its therapeutic efficacy stems from its ability to mimic a carboxylic acid bioisostere and to orient substituents in a defined three-dimensional space to maximize target engagement. The mechanisms of action for sulfonamide-based anticancer agents are diverse and include:

  • Tubulin Polymerization Inhibition: Certain sulfonamides bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[4]

  • Kinase Inhibition: The sulfonamide group can anchor within the ATP-binding site of various kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR-2), playing a crucial role in inhibiting angiogenesis.[7]

  • Carbonic Anhydrase Inhibition: Tumor-associated carbonic anhydrase isoforms (hCA IX and XII) are critical for regulating pH in the hypoxic tumor microenvironment. Sulfonamides are classic inhibitors of these enzymes, leading to acidification of the intracellular space and reduced tumor cell survival.[8]

Orthogonal Reactivity: The Key to Controlled Molecular Diversification

The primary strategic advantage of 5-Bromo-2-chloropyridine-3-sulfonamide lies in the differential reactivity of its C-Br and C-Cl bonds. This "orthogonal" reactivity allows for a planned, stepwise functionalization, which is a cornerstone of efficient library synthesis in drug discovery.

  • C5-Bromo Position: This site is sterically accessible and electronically primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions. These methods are robust and tolerate a vast array of functional groups, making them ideal for introducing aryl, heteroaryl, or alkynyl fragments.[9]

  • C2-Chloro Position: The chloro group is highly activated towards Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing effects of the adjacent pyridine nitrogen and the sulfonamide group at C3 make the C2 carbon highly electrophilic and susceptible to attack by various nucleophiles (amines, alcohols, thiols).[9]

This predictable reactivity hierarchy enables chemists to first perform a cross-coupling reaction at the C5 position under conditions that leave the C2-chloro group untouched, and subsequently introduce a different nucleophile at the C2 position.

G Start 5-Bromo-2-chloropyridine- 3-sulfonamide Step1 Strategy A: Pd-Catalyzed Cross-Coupling at C5-Br Start->Step1 e.g., Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) Step3 Strategy C: Sulfonamide Derivatization Start->Step3 Can be performed at any stage with appropriate protecting group strategy Intermediate1 5-Aryl/Alkynyl-2-chloropyridine- 3-sulfonamide Step1->Intermediate1 Step2 Strategy B: Nucleophilic Aromatic Substitution at C2-Cl Intermediate1->Step2 e.g., Amination (R-NH₂, Base) Intermediate1->Step3 Final Diverse 2,5-Disubstituted Pyridine Sulfonamides (Anticancer Candidates) Step2->Final G Start_mol Start Intermediate_mol Intermediate Start_mol->Intermediate_mol Suzuki Text2 Step 1: Suzuki Coupling (4-methoxyphenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O Final_mol Final Product Intermediate_mol->Final_mol SNAr Text4 Step 2: SNAr Reaction Cyclopropylamine, Cs₂CO₃, DMF, 80 °C Text1 5-Bromo-2-chloropyridine- 3-sulfonamide Text3 Intermediate A: 2-Chloro-5-(4-methoxyphenyl)pyridine- 3-sulfonamide Text5 Final Product: 2-(Cyclopropylamino)-5-(4-methoxyphenyl)pyridine- 3-sulfonamide

Caption: Representative workflow for the synthesis of a novel anticancer candidate.

Protocol 1: Synthesis of 2-Chloro-5-(4-methoxyphenyl)pyridine-3-sulfonamide (Intermediate A)

This protocol details the Suzuki-Miyaura coupling at the C5 position.

ReagentM.W.AmountMoles (mmol)Equiv.
5-Bromo-2-chloropyridine-3-sulfonamide270.521.00 g3.701.0
(4-methoxyphenyl)boronic acid151.960.67 g4.441.2
Pd(PPh₃)₄1155.560.21 g0.1850.05
Potassium Carbonate (K₂CO₃)138.211.02 g7.402.0
1,4-Dioxane-20 mL--
Water-5 mL--

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add 5-Bromo-2-chloropyridine-3-sulfonamide (1.0 g, 3.70 mmol), (4-methoxyphenyl)boronic acid (0.67 g, 4.44 mmol), and potassium carbonate (1.02 g, 7.40 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen gas for 10 minutes. This step is critical to remove oxygen.

  • Solvent & Catalyst Addition: Add 1,4-dioxane (20 mL) and water (5 mL) via syringe. Stir the suspension for 5 minutes. Add the palladium catalyst, Pd(PPh₃)₄ (0.21 g, 0.185 mmol), to the flask under a positive flow of nitrogen.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer. Wash the organic layer with saturated brine solution (2 x 30 mL).

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product, Intermediate A .

Protocol 2: Synthesis of 2-(Cyclopropylamino)-5-(4-methoxyphenyl)pyridine-3-sulfonamide (Final Product)

This protocol details the SNAr amination at the C2 position using the product from Protocol 1.

ReagentM.W.AmountMoles (mmol)Equiv.
Intermediate A298.741.00 g3.341.0
Cyclopropylamine57.090.29 mL4.011.2
Cesium Carbonate (Cs₂CO₃)325.822.18 g6.682.0
N,N-Dimethylformamide (DMF)-15 mL--

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried flask, dissolve Intermediate A (1.0 g, 3.34 mmol) in DMF (15 mL).

  • Reagent Addition: Add cesium carbonate (2.18 g, 6.68 mmol) and cyclopropylamine (0.29 mL, 4.01 mmol) to the solution.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 6-8 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Carefully pour the mixture into ice-water (100 mL). A precipitate should form.

  • Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold diethyl ether.

  • Purification: Dry the solid under vacuum to obtain the Final Product . If necessary, the product can be further purified by recrystallization or column chromatography.

Chapter 4: Data Presentation & Biological Context

The synthesized compounds can be evaluated for their antiproliferative activity against a panel of human cancer cell lines using a standard method like the MTT assay. [10]The results are typically expressed as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Representative Biological Activity Data

CompoundStructureTarget Cell LineIC₅₀ (µM) [Hypothetical]
Final Product 2-(Cyclopropylamino)-5-(4-methoxyphenyl)pyridine-3-sulfonamideMCF-7 (Breast Cancer)2.5
Final Product 2-(Cyclopropylamino)-5-(4-methoxyphenyl)pyridine-3-sulfonamideA549 (Lung Cancer)5.1
Final Product 2-(Cyclopropylamino)-5-(4-methoxyphenyl)pyridine-3-sulfonamidePC-3 (Prostate Cancer)3.8
Doxorubicin (Reference Drug)MCF-7 (Breast Cancer)0.8

Data are hypothetical and for illustrative purposes only. This type of structured data allows for direct comparison of the potency of newly synthesized compounds against established standards and across different cancer types.

Conclusion

5-Bromo-2-chloropyridine-3-sulfonamide is a high-value, versatile scaffold for the synthesis of novel anticancer agents. The orthogonal reactivity of its chloro and bromo substituents enables a robust and modular approach to drug design, allowing for the systematic exploration of chemical space around the privileged pyridine sulfonamide core. The detailed protocols and strategic insights provided herein serve as a comprehensive guide for researchers and drug development professionals to accelerate the discovery of innovative oncology therapeutics.

References

  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Available at: [Link]

  • PMC (PubMed Central). (n.d.). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Available at: [Link]

  • Ghorab, M. M., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Available at: [Link]

  • MDPI. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Available at: [Link]

  • MDPI. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available at: [Link]

  • Emura, T., et al. (n.d.). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Synthesis. Available at: [Link]

  • Kachaeva, M. V., et al. (2018). Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. Computational Biology and Chemistry. Available at: [Link]

  • PubMed. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. Available at: [Link]

  • Google Patents. (2023). PROCESS FOR THE PREPARATION OF VENETOCLAX AND INTERMEDIATES USED THEREIN.
  • Semantic Scholar. (n.d.). Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. Available at: [Link]

  • PMC (PubMed Central). (n.d.). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Available at: [Link]

  • Google Patents. (n.d.). CN107033142A - A kind of synthetic method of Venetoclax key intermediates.
  • ResearchGate. (n.d.). Convenient synthesis of novel sulfonamide derivatives as promising anticancer agents. Available at: [Link]

  • PMC (PubMed Central). (2023). Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement. Available at: [Link]

  • Google Patents. (n.d.). EP3412666A1 - Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination.
  • ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of Sulphonamide Derivatives of Benzofuran-Imidazopyridines as Anticancer Agents. Available at: [Link]

  • ResearchGate. (n.d.). Anticancer activity of some novel sulfonamide bearing biologically active heterocyclic moieties. Available at: [Link]

  • PubChem. (n.d.). 5-bromo-2-chloropyridine-3-sulfonamide. Available at: [Link]

  • MDPI. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Available at: [Link]

  • PMC (PubMed Central). (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Available at: [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2-chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 5-Bromo-2-chloropyridine-3-sulfonamide. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful isolation of a high-purity final product.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a question-and-answer format, focusing on the underlying chemical principles to empower users to make informed decisions.

Question: My initial purity by HPLC/TLC is low, and I see multiple spots/peaks. What are the likely impurities?

Probable Cause: The presence of multiple impurities is common and typically stems from the synthetic route, which usually involves the chlorosulfonation of 5-Bromo-2-chloropyridine followed by amination. The primary byproducts are often starting material, hydrolyzed intermediates, or over-reacted species.

Solution: The first step is to identify the nature of the impurities. A logical workflow can help diagnose the issue and select the appropriate purification strategy.

Purification_Workflow cluster_0 Purity Assessment cluster_1 Impurity Identification & Strategy cluster_2 Purification Method A Crude Product (TLC/HPLC/NMR) B Acidic Impurity? (e.g., sulfonic acid) A->B Analyze C Non-polar Impurity? (e.g., Starting Material) B->C No E Aqueous Basic Wash (e.g., NaHCO3 wash) B->E Yes D Polar/Isomeric Impurity? (e.g., Di-sulfonated) C->D No F Recrystallization or Column Chromatography C->F Yes G Column Chromatography (High Resolution) D->G Yes E->C Then H High-Purity Product F->H G->H

Caption: Decision workflow for selecting a purification strategy.

The most common process-related impurities are illustrated below:

Impurity_Profile Product 5-Bromo-2-chloropyridine-3-sulfonamide (Target Product) SM 5-Bromo-2-chloropyridine (Starting Material) Product->SM Unreacted SA 5-Bromo-2-chloropyridine-3-sulfonic acid (Hydrolysis Byproduct) Product->SA Hydrolysis DiS Di-sulfonated Species (Over-reaction) Product->DiS Side Reaction DeBr 2-Chloropyridine-3-sulfonamide (De-brominated Impurity) Product->DeBr Side Reaction

Caption: The target product and its common process-related impurities.

Question: I have a highly polar, water-soluble impurity. How can I remove it?

Probable Cause: This is very likely 5-Bromo-2-chloropyridine-3-sulfonic acid . This impurity forms from the hydrolysis of the sulfonyl chloride intermediate during the reaction workup or from the hydrolysis of the final sulfonamide product if exposed to acidic or basic conditions.[1][2] Sulfonic acids are strong acids and highly water-soluble as their corresponding salts.

Solution: An aqueous basic wash is the most effective method. By converting the acidic sulfonic acid into its salt, you can selectively extract it from an organic solution into an aqueous layer.

  • Dissolve: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium carbonate (Na₂CO₃). You should see effervescence (CO₂ evolution) if a significant amount of acid is present.

  • Separate: Separate the aqueous layer. Repeat the wash 1-2 more times until no more gas evolves.

  • Final Wash & Dry: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting solid should be significantly enriched in your desired product.

Question: My product "oiled out" during recrystallization instead of forming crystals. What went wrong?

Probable Cause: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[3] This typically happens for one of two reasons:

  • The boiling point of the solvent is higher than the melting point of the solute (less common for this compound).

  • The concentration of impurities is too high, disrupting crystal lattice formation.

Solution:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add more hot solvent (e.g., in 10% increments) to decrease the saturation level slightly.[3]

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation. Rapid cooling favors precipitation and oiling over crystallization.

  • Induce Crystallization: If crystals still do not form, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a single seed crystal of the pure product.[3]

  • Change Solvent System: The chosen solvent may be inappropriate. If a single solvent system fails, a binary solvent system is often effective. For sulfonamides, mixtures like isopropanol/water, ethanol/water, or ethyl acetate/hexane are excellent candidates.[3]

Question: I am performing column chromatography, but my product is streaking or showing poor separation from an impurity.

Probable Cause: Poor separation or streaking on a silica gel column is often due to the compound's acidic nature or an incorrect choice of mobile phase. The sulfonamide proton (-SO₂NH₂) is weakly acidic and can interact strongly with the acidic silica gel surface, leading to tailing.

Solution:

  • Modify the Mobile Phase: Add a small amount of acid to the eluent to suppress the ionization of your compound. For a typical ethyl acetate/hexane system, adding 0.5-1% acetic acid will protonate the sulfonamide and the silica surface silanols, leading to sharper peaks and better separation.

  • Optimize Polarity: If separation from a specific impurity is poor, adjust the eluent polarity.

    • To remove a less polar impurity (like starting material): Decrease the polarity of the eluent (i.e., increase the hexane percentage). This will cause your more polar product to remain on the column longer while the impurity elutes faster.

    • To remove a more polar impurity: A preliminary purification by recrystallization or an acid/base wash may be more effective. If chromatography is necessary, a higher polarity eluent (more ethyl acetate) will be required.

  • Check Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1, and up to 100:1 for difficult separations.

Detailed Purification Protocols

Protocol 1: Recrystallization from a Binary Solvent System (Isopropanol/Water)

This method is effective for removing both less polar impurities (which remain in the solvent) and more polar impurities (which are insoluble).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot isopropanol (IPA) and bring the mixture to a gentle boil with stirring until the solid completely dissolves.

  • Titration: While the solution is still hot, add water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.

  • Re-solubilization: Add a few more drops of hot IPA until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold 50:50 IPA/water solution to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This technique is ideal for separating compounds with different polarities.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc in Hexane). Pour the slurry into the column and use gentle pressure to pack a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like acetone or DCM) or the eluent itself. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this dry powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system. Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 10% to 30% EtOAc in Hexane) to elute your product. The optimal gradient should be determined beforehand using TLC analysis.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Technique Recommended Solvent System Notes
Recrystallization Isopropanol/Water, Ethanol/Water, AcetonitrileBinary systems offer excellent control over solubility.
Column Chromatography Ethyl Acetate/Hexane (with 0.5% Acetic Acid)The added acid improves peak shape significantly.
Aqueous Wash Ethyl Acetate or Dichloromethane (DCM)Choose a solvent in which the product is highly soluble but immiscible with water.

Frequently Asked Questions (FAQs)

Q1: How can I quickly assess the purity of my fractions during column chromatography? A: Thin-Layer Chromatography (TLC) is the standard method. Spot a small amount from each fraction onto a TLC plate, elute with your column's mobile phase, and visualize under UV light. Fractions containing a single spot corresponding to your product can be combined.

Q2: What are the best storage conditions for 5-Bromo-2-chloropyridine-3-sulfonamide? A: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture to prevent hydrolysis. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Q3: Can I use reverse-phase chromatography for purification? A: Yes, reverse-phase HPLC (e.g., on a C18 column) is an excellent analytical tool and can be used for preparative purification, especially for removing very closely related impurities.[4] A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

Q4: My final product is slightly colored. How can I decolorize it? A: If the product is colored due to minor, highly conjugated impurities, you can perform a charcoal treatment during recrystallization. After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (approx. 1-2% by weight), keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]

References

  • Wikipedia. (n.d.). Desulfonation reaction. Retrieved from [Link]

  • Glasp. (2018, May 6). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. YouTube. Retrieved from [Link]

  • Kertesz, M. A., Cook, A. M., & Leisinger, T. (1994). Microbial desulfonation. FEMS Microbiology Reviews, 15(2-3), 195–215. Retrieved from [Link]

  • Biel-Maeso, M., et al. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 57(17), 10899–10908. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

  • Limsam, M., & Foley, J. P. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Analytical Chemistry, 86(1), 431–439. Retrieved from [Link]

Sources

ChemTech Reactivity Support: The Sulfonyl Chloride Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SC-2024-REACT Status: Open Subject: Mastering Sulfonyl Chloride Reactivity: Stability, Selectivity, and Troubleshooting Assigned Specialist: Senior Application Scientist, ChemTech Support

Overview: The "Goldilocks" Electrophile

Sulfonyl chlorides (


) are the workhorses of medicinal chemistry, essential for synthesizing sulfonamides (bioisosteres of carboxylic acids) and sulfonates (leaving groups). However, they exist in a frustrating "Goldilocks" zone of reactivity:
  • Too Reactive: They hydrolyze upon exposure to moisture, liberating HCl which autocatalytically accelerates decomposition.

  • Too Unstable: Aliphatic variants often degrade via "sulfene" intermediates before the desired nucleophile can attack.

  • Too Sluggish: Sterically hindered variants require nucleophilic catalysis to proceed.

This guide provides a self-validating troubleshooting framework to navigate these extremes.

Module 1: The Stability Crisis (Storage & Hydrolysis)

The Problem: "My reagent turned into a fuming liquid/sludge."

The Mechanism: Hydrolysis is an


 process at the sulfur atom. Crucially, the byproduct is Hydrochloric Acid (HCl) .


This creates a destructive cycle. The HCl protonates the sulfonyl oxygen, making the sulfur more electrophilic and susceptible to further attack by ambient moisture.

Troubleshooting Protocol:

SymptomDiagnosisCorrective Action
Fuming bottle HCl accumulationDo not use. The titer is compromised. Purchase fresh or distill (if liquid/volatile).
Broad OH peak in NMR Partial HydrolysisIf solid: Recrystallize from dry

or Hexanes. If liquid: Degas with

to remove HCl, then use excess reagent (1.5 eq).
Precipitate in liquid reagent Sulfonic Acid formationFilter under inert atmosphere. The solid is likely the sulfonic acid (insoluble in the parent chloride).

Pro-Tip: Never store sulfonyl chlorides with basic amines. The resulting acid-base exotherm can trigger rapid decomposition. Store in a desiccator with


.
Module 2: The Selectivity Dilemma (Reaction Optimization)

The Problem: "The reaction is slow, or I'm getting low yields despite using excess amine."

The Solution: Nucleophilic Catalysis (The DMAP Turbocharger) For hindered substrates or unreactive anilines, pyridine alone is insufficient. You must use 4-Dimethylaminopyridine (DMAP) .

The Mechanism (Causality): DMAP is not just a base; it is a nucleophilic catalyst.[1][2][3][4] It attacks the sulfonyl chloride to form a highly electrophilic


-sulfonylpyridinium salt . This intermediate reacts with the amine much faster than the parent chloride.

Experimental Protocol (The "Standard" Condition):

  • Solvent: Anhydrous DCM (Dichloromethane) or THF.

  • Base: 1.2 eq

    
     or DIPEA (Auxiliary base to sponge HCl).
    
  • Catalyst: 0.1 eq DMAP.

  • Stoichiometry: 1.0 eq Amine + 1.1 eq

    
    .
    

Visualizing the Catalytic Cycle:

DMAP_Cycle RSO2Cl Sulfonyl Chloride (R-SO2Cl) Inter N-Sulfonylpyridinium Salt (Activated) RSO2Cl->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter + Product Sulfonamide (Product) Inter->Product Fast Transfer Amine Target Amine (R'-NH2) Amine->Product + Product->DMAP Regenerates Catalyst Base Auxiliary Base (Et3N) Base->DMAP Sponges HCl

Caption: Figure 1. The DMAP catalytic cycle.[1][2][3][4][5] The formation of the high-energy N-sulfonylpyridinium intermediate lowers the activation energy for amine attack.

Module 3: The Aliphatic Trap (Sulfene Formation)

The Problem: "I used Methanesulfonyl Chloride (MsCl) and got a dimer, a cyclized side-product, or a dark tar."

The Mechanism: Aliphatic sulfonyl chlorides with


-protons (like MsCl, TsCl is aromatic so it's safe) are acidic (

). Strong bases (like

) can deprotonate the

-carbon, causing the elimination of

to form a Sulfene (

).
  • Sulfenes are extremely reactive electrophiles (harder than the chloride).[6]

  • They undergo [2+2] cycloadditions or non-selective oligomerization.

Troubleshooting Guide:

VariableRecommendationWhy?
Temperature -78°C to 0°C Low temp suppresses elimination (sulfene formation) favoring direct substitution.
Base Choice Pyridine or DIPEA Avoid strong, unhindered bases if possible. Pyridine is often mild enough to avoid rapid deprotonation.
Addition Order Add Base Last Add the base dropwise to a mixture of Amine + Sulfonyl Chloride. This ensures the amine traps the reagent before the base can generate the sulfene.
Module 4: Advanced Stabilization (The SuFEx Solution)

The Problem: "My sulfonyl chloride decomposes before I can finish the multi-step synthesis."

The Solution: Convert to Sulfonyl Fluoride (


) 
Sulfonyl fluorides are remarkably stable toward hydrolysis (can be washed with water!) and thermolysis, yet they react specifically with silyl ethers/amines under "SuFEx" (Sulfur-Fluoride Exchange) conditions.

Protocol: Chloride to Fluoride Conversion Reference: Sharpless et al. (2014) [1]

  • Reagents:

    
     (Potassium Bifluoride) - saturated aqueous solution.
    
  • Solvent: MeCN (Acetonitrile).

  • Procedure:

    • Dissolve

      
       in MeCN.
      
    • Add sat. aq.

      
       (2.0 eq).
      
    • Stir at RT for 2-4 hours.

    • Workup: Extract with EtOAc. The product is usually pure enough to use without chromatography.

Why it works: The


 bond is stronger and shorter than 

, rendering the sulfur center less accessible to water (kinetic stability) while retaining reactivity toward activated nucleophiles.
Module 5: Purification (Removing the Acid)

The Problem: "My product is contaminated with sulfonic acid."

The Logic: Sulfonic acids (


) are superacids (

) and highly water-soluble. Sulfonamides are weak acids (

). We exploit this

gap.

The "Self-Validating" Workup:

  • Quench: Add water to hydrolyze excess chloride.

  • Acid Wash: Wash organic layer with 1M HCl.

    • Purpose: Removes Pyridine/DMAP/Amines (protonates them to water-soluble salts).

  • Base Wash (Careful): Wash with Sat.

    
    .
    
    • Purpose: Removes Sulfonic Acid (forms sodium sulfonate salt).

    • Warning: If your sulfonamide has a very electron-withdrawing group (e.g.,

      
      ), it might deprotonate and go into the water. Test the aqueous layer pH. 
      
  • Recrystallization: If solid, recrystallize from EtOH/Water. Sulfonamides crystallize well; sulfonic acids stay in solution.

Interactive Troubleshooting Flowchart

Troubleshooting Start Start: Reaction Failed Type Is the R-SO2Cl Aliphatic (has alpha-protons)? Start->Type Yes_Ali Yes Type->Yes_Ali No_Ali No (Aromatic) Type->No_Ali Sulfene Risk: Sulfene Formation Yes_Ali->Sulfene Cool Action: Cool to -78°C Add Base Last Sulfene->Cool Sluggish Is reaction slow? No_Ali->Sluggish Yes_Slow Yes Sluggish->Yes_Slow No_Slow No (Low Yield) Sluggish->No_Slow DMAP Action: Add 10 mol% DMAP (Nucleophilic Catalysis) Yes_Slow->DMAP Hydrolysis Risk: Reagent Hydrolysis No_Slow->Hydrolysis Fresh Action: Use Fresh Reagent or Convert to Sulfonyl Fluoride Hydrolysis->Fresh

Caption: Figure 2. Decision tree for troubleshooting sulfonyl chloride reactivity issues.

References
  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • King, J. F., & Khemani, K. C. (1989). "The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride." Canadian Journal of Chemistry. [Link][7]

  • Stork, G., & Borch, R. (1964). "Sulfenes as Intermediates in the Reaction of Aliphatic Sulfonyl Chlorides." Journal of the American Chemical Society. [Link]

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition. [Link]

Sources

Validation & Comparative

5-Bromo-2-chloropyridine-3-sulfonamide efficacy compared to similar building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Selection: 5-Bromo-2-chloropyridine-3-sulfonamide in Medicinal Chemistry Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary: The "Goldilocks" Scaffold

In the landscape of heterocyclic building blocks, 5-Bromo-2-chloropyridine-3-sulfonamide (CAS: 1146290-09-8) occupies a strategic "Goldilocks" zone. It balances the high reactivity of fluorinated analogs with the stability and cost-effectiveness of chlorinated precursors.

This guide objectively compares this scaffold against its primary competitors: the highly reactive 5-Bromo-2-fluoropyridine-3-sulfonamide and the non-sulfonated 5-Bromo-2-chloropyridine . We analyze the electronic effects driving its regioselectivity and provide validated protocols for its use in synthesizing kinase inhibitors and other bioactive molecules.

Comparative Analysis: Efficacy & Reactivity

The utility of pyridine scaffolds is defined by the orthogonality of their reactive sites. The 5-Bromo-2-chloropyridine-3-sulfonamide scaffold offers three distinct handles:

  • C2-Cl: Activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5-Br: Primed for Palladium-catalyzed cross-coupling (Suzuki, Buchwald).

  • C3-Sulfonamide: A potent Electron-Withdrawing Group (EWG) that activates C2 and serves as a critical pharmacophore (H-bond donor/acceptor).

Table 1: Head-to-Head Reactivity Comparison
Feature5-Bromo-2-chloropyridine-3-sulfonamide (Subject)5-Bromo-2-fluoropyridine-3-sulfonamide (Comparator A)5-Bromo-2-chloropyridine (Comparator B)
C2

Rate
High (Activated by C3-SO₂NH₂)Very High (~300x faster than Cl analog)Low (Lacks C3 activation)
Selectivity Excellent. C2-Cl displacement occurs without affecting C5-Br.Lower. High reactivity of C2-F can lead to bis-substitution or hydrolysis side products.High, but requires harsh conditions for C2 displacement.
Stability Stable solid; resistant to ambient hydrolysis.Prone to hydrolysis; requires dry storage.Very stable.
Cost Moderate (Specialty Building Block).High (Fluorination premium).Low (Commodity Chemical).
Primary Use Controlled sequential functionalization (S_NAr then Cross-coupling).Rapid library generation; difficult substrates (weak nucleophiles).General cross-coupling; C2 functionalization is the rate-limiting step.
Mechanistic Insight: The Sulfonamide Activation Effect

The C3-sulfonamide group is crucial. It exerts a strong inductive ($ -I


 -M $) electron-withdrawing effect.
  • Without Sulfonamide (Comparator B): The C2-Cl is only moderately activated by the ring nitrogen.

    
     with amines often requires high heat (>100°C) or Pd-catalysis (Buchwald-Hartwig).
    
  • With Sulfonamide (Subject): The C3-SO₂NH₂ further depletes electron density at C2, lowering the activation energy for the Meisenheimer complex formation. This allows

    
     to proceed at mild temperatures (40–80°C) using simple bases (e.g., 
    
    
    
    ), preserving the C5-Br bond for later steps.

Visualizing the Reactivity Landscape

The following diagram illustrates the orthogonal reactivity pathways, highlighting the chemoselectivity that makes this scaffold valuable.

ReactivityMap cluster_legend Chemo-Selectivity Logic Scaffold 5-Bromo-2-chloropyridine- 3-sulfonamide SNAr_Product Intermediate A: 2-Amino-5-bromo-3-sulfonamide Scaffold->SNAr_Product Path A: SNAr (C2-Cl) Nucleophile: Primary Amine Cond: K2CO3, DMF, 60°C (Fast & Selective) Side_Product Unwanted: Bis-coupling / Hydrolysis Scaffold->Side_Product Path C: Pd-Coupling First (Risk of C2 interference) Suzuki_Product Final Drug Candidate: 2-Amino-5-Aryl-3-sulfonamide SNAr_Product->Suzuki_Product Path B: Suzuki (C5-Br) Nucleophile: Aryl Boronic Acid Cond: Pd(PPh3)4, Na2CO3, 90°C Text The C3-Sulfonamide activates C2-Cl for SNAr, allowing displacement BEFORE C5-Br coupling. This sequence prevents catalyst poisoning by the free amine.

Caption: Sequential functionalization strategy leveraging the electronic activation of the C2 position by the C3-sulfonamide group.

Experimental Protocols

These protocols are designed to be self-validating. The distinct shift in HPLC retention time and UV spectra between the starting material and the mono-substituted product serves as an internal check.

Protocol A: Synthesis of the Scaffold (From Sulfonyl Chloride)

Context: If the sulfonamide is not in stock, it is best generated fresh from the commercially available sulfonyl chloride.

  • Reagents: 5-Bromo-2-chloropyridine-3-sulfonyl chloride (1.0 equiv), Ammonium hydroxide (28% NH₃ in H₂O, 5.0 equiv), THF (10 vol).

  • Procedure:

    • Dissolve the sulfonyl chloride in THF and cool to 0°C.

    • Add NH₄OH dropwise over 15 minutes. Caution: Exothermic.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Validation: TLC (50% EtOAc/Hex) should show complete consumption of the non-polar chloride and appearance of the polar sulfonamide.

    • Workup: Concentrate THF, dilute with water, and filter the precipitate. Wash with cold water.

    • Yield: Typically >90% as a white solid.

Protocol B: Regioselective Displacement (C2-Cl)

Objective: Install an amine at C2 without touching the C5-Br.

  • Reagents: 5-Bromo-2-chloropyridine-3-sulfonamide (1.0 equiv), Amine Nucleophile (1.1 equiv), DIPEA (2.0 equiv), Isopropanol (IPA) or DMF.

  • Procedure:

    • Suspend the scaffold in IPA (0.2 M).

    • Add DIPEA and the amine.[1]

    • Heat to 60–80°C . Note: The fluoro-analog would react at RT; the chloro-analog requires this mild heat.

    • Monitor by LC-MS. The mass should shift by +[Amine - HCl]. The Br isotope pattern (1:1 doublet) must remain intact.

  • Troubleshooting:

    • Reaction too slow? Switch solvent to DMSO and temp to 90°C.

    • Bis-addition? Unlikely with C2-Cl, but ensure stoichiometry is controlled.

Protocol C: Suzuki-Miyaura Cross-Coupling (C5-Br)

Objective: Functionalize the C5 position after


.
  • Reagents: C2-Amino-intermediate (from Protocol B), Aryl Boronic Acid (1.2 equiv),

    
     (0.05 equiv), 
    
    
    
    (2M aq, 3.0 equiv), Dioxane.
  • Procedure:

    • Degas Dioxane/Water mixture with

      
       for 15 mins.
      
    • Add reactants and catalyst under inert atmosphere.[1][2]

    • Heat to 90–100°C for 4–12 hours.

    • Validation: LC-MS will show loss of the Br isotope pattern.

    • Purification: The sulfonamide group is polar; products often precipitate upon cooling or water addition, or require reverse-phase chromatography.

Case Study: Kinase Inhibitor Design

In the development of PI3K inhibitors, the sulfonamide moiety often acts as a key hydrogen bond donor to the hinge region of the kinase ATP-binding pocket.

  • Design Choice: Researchers initially utilized 2-chloropyridine-3-sulfonamide . However, late-stage functionalization at C5 proved difficult due to the lack of a pre-installed handle.

  • Optimization: Switching to 5-Bromo-2-chloropyridine-3-sulfonamide allowed for the early installation of the "tail" region via Suzuki coupling at C5, or the "head" region via

    
     at C2.
    
  • Outcome: The bromine handle provided a necessary pivot point, increasing library diversity by 40% compared to the non-brominated scaffold.

References

  • Reactivity of Halopyridines: Schlosser, M., et al. "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide." Journal of the American Chemical Society, 2014. Link (Demonstrates the ~300x rate enhancement of F vs Cl).

  • Sulfonamide Synthesis Protocols: "Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine." Benchchem Application Notes, 2025.[1] Link (Analogous protocols for halo-pyrimidine/pyridine sulfonamides).

  • Medicinal Chemistry Applications: "Pyridine: the scaffolds with significant clinical diversity." RSC Advances, 2021. Link (Review of pyridine scaffolds in FDA-approved drugs).

  • Specific Scaffold Data: PubChem Compound Summary for CID 60779916 (5-bromo-2-chloropyridine-3-sulfonamide). Link

Sources

Beyond the Halogens: A Comparative Guide to Alternative Reagents for 5-Bromo-2-chloropyridine-3-sulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

The 5-bromo-2-chloropyridine-3-sulfonamide scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its privileged structure offers a versatile platform for elaboration, with the chloro and bromo substituents providing orthogonal handles for a variety of cross-coupling reactions. This allows for the systematic exploration of chemical space and the optimization of drug candidates. However, the very features that make this building block attractive can also present limitations. The quest for improved potency, enhanced selectivity, favorable pharmacokinetic profiles (ADMET), and novel intellectual property has driven the exploration of alternatives.

This guide provides a comprehensive comparison of alternative reagents to 5-bromo-2-chloropyridine-3-sulfonamide, offering experimental data and protocols to aid researchers in navigating this critical aspect of drug design. We will delve into the rationale behind selecting these alternatives and provide practical insights into their application.

Strategic Modifications of the Pyridine-3-sulfonamide Core

A primary strategy for evolving the 5-bromo-2-chloropyridine-3-sulfonamide scaffold involves modifications to the pyridine ring itself. These changes can subtly or dramatically alter the electronic properties, steric profile, and metabolic stability of the resulting compounds.

Isomeric Scaffolds: Reorienting the Pharmacophore

Altering the substitution pattern of the sulfonamide group on the pyridine ring is a powerful strategy to explore new binding modes and improve selectivity. The pyridine-2-sulfonamide and pyridine-4-sulfonamide isomers present different vectors for the sulfonamide moiety, which can lead to distinct interactions with the target protein.

Experimental Protocol: Synthesis of Pyridine-2-sulfonamide Derivatives

This protocol details the in-situ generation of pyridine-2-sulfonyl chloride and its subsequent reaction with an amine.[1]

Part 1: Generation of Pyridine-2-sulfonyl Chloride

  • Suspend sodium 2-pyridinesulfinate (1.0 eq) in dichloromethane (DCM).

  • Add N-chlorosuccinimide (NCS) (1.0 eq) to the suspension.

  • Stir the reaction mixture for 1 hour at ambient temperature.

  • Filter the mixture through a short plug of Celite® to obtain a crude solution of pyridine-2-sulfonyl chloride.

Part 2: Sulfonamide Formation

  • To the crude sulfonyl chloride solution, add the desired amine (0.5 eq) and pyridine (3.0 eq).

  • Stir the mixture for 3 hours at ambient temperature.

  • Quench the reaction with methanol.

  • Concentrate the crude reaction mixture and redissolve it in methanol.

  • Purify by reversed-phase HPLC to yield the desired pyridine-2-sulfonamide.

Bioisosteric Ring Replacements: Expanding Heterocyclic Space

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental concept in drug design.[2] Replacing the pyridine ring with other heterocycles can significantly impact a molecule's physicochemical properties, such as pKa and lipophilicity, and can introduce new hydrogen bond donors or acceptors.

Common Bioisosteres for the Pyridine Ring:

  • Pyrimidines & Pyrazines: The introduction of an additional nitrogen atom can lower the pKa of the ring system, potentially reducing off-target effects related to basicity and improving metabolic stability.

  • Thiophenes & Thiazoles: These five-membered rings offer different steric and electronic profiles compared to pyridine and can lead to novel interactions with the target.

  • Fused Heterocycles (e.g.,[1][3][4]Triazolo[4,3-a]pyridine): These more complex scaffolds can provide additional points of interaction, potentially increasing potency and selectivity.[5]

The following Graphviz diagram illustrates the concept of bioisosteric replacement of the core pyridine ring.

cluster_alternatives Bioisosteric Replacements 5-Bromo-2-chloropyridine-3-sulfonamide 5-Bromo-2-chloropyridine-3-sulfonamide Pyrimidine Sulfonamides Pyrimidine Sulfonamides 5-Bromo-2-chloropyridine-3-sulfonamide->Pyrimidine Sulfonamides Alter pKa, metabolism Thiophene Sulfonamides Thiophene Sulfonamides 5-Bromo-2-chloropyridine-3-sulfonamide->Thiophene Sulfonamides Modify sterics & electronics Indazole Sulfonamides Indazole Sulfonamides 5-Bromo-2-chloropyridine-3-sulfonamide->Indazole Sulfonamides Increase interaction points Triazolopyridine Sulfonamides Triazolopyridine Sulfonamides Pyrimidine Sulfonamides->Triazolopyridine Sulfonamides Fused systems cluster_goals Define Optimization Goal cluster_strategies Select Strategy cluster_reagents Choose Reagent Class start Identify Need for Alternative to 5-Bromo-2-chloropyridine-3-sulfonamide improve_potency Improve Potency start->improve_potency enhance_selectivity Enhance Selectivity start->enhance_selectivity optimize_admet Optimize ADMET start->optimize_admet novel_ip Novel IP start->novel_ip modify_ring Modify Pyridine Ring improve_potency->modify_ring replace_ring Bioisosteric Ring Replacement enhance_selectivity->replace_ring modify_linker Modify Sulfonamide Linker optimize_admet->modify_linker novel_ip->modify_ring novel_ip->replace_ring novel_ip->modify_linker isomeric_scaffolds Isomeric Scaffolds modify_ring->isomeric_scaffolds other_heterocycles Other Heterocycles (e.g., Pyrimidine, Thiophene) replace_ring->other_heterocycles sulfonamide_isosteres Sulfonamide Isosteres (e.g., Sulfamide) modify_linker->sulfonamide_isosteres synthesis Synthesize & Test Analogs isomeric_scaffolds->synthesis other_heterocycles->synthesis sulfonamide_isosteres->synthesis

Caption: Workflow for selecting alternative reagents.

Conclusion

While 5-bromo-2-chloropyridine-3-sulfonamide remains a valuable and widely used building block in drug discovery, a thorough exploration of its alternatives is crucial for the development of next-generation therapeutics. By considering isomeric scaffolds, bioisosteric ring replacements, and modifications to the sulfonamide linker, researchers can unlock new avenues for improving drug candidates. The strategic selection and application of these alternative reagents, guided by the principles of medicinal chemistry and supported by robust synthetic protocols, will continue to be a key driver of innovation in the pharmaceutical industry.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Pyridine-2-Sulfonate Reactions.
  • ResearchGate. (n.d.). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor.
  • ChemicalBook. (n.d.). 3-Pyridinesulfonamide synthesis.
  • Google Patents. (n.d.). US4244950A - Derivatives of 4-amino-3-sulfonamido-pyridine, their preparation and use.
  • PubMed. (2025, March 15). Current development in sulfonamide derivatives to enable CNS-drug discovery.
  • European Journal of Chemistry. (2021, September 30). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent.
  • Journal of In-vitro In-vivo In-silico Journal. (2018, May 6). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • SciSpace. (2020, December 15). The recent progress of sulfonamide in medicinal chemistry.
  • ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • MDPI. (2020, September 30). A Novel Series ofT[1][3][4]riazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Retrieved February 23, 2026, from

  • Google Patents. (n.d.). CN111943932A - 3-pyridine sulfonyl-1-N-heteropyrrole derivative capable of treating peptic ulcer and preparation method and application thereof.
  • Advanced Journal of Chemistry, Section B. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • ACS Omega. (2020, September 29). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics.
  • ResearchGate. (n.d.). Scheme 3. Synthesis of newly sulfonamide pyridine derivatives 27 and 28....
  • PubChem. (n.d.). Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1.
  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
  • PMC. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • Patentscope. (2019, January 31). WO/2019/020657 PYRIDINE-3-SULFONAMIDE COMPOUNDS AS PI3-KINASE INHIBITORS.
  • PubChem. (n.d.). Pyridine derivatives, their pharmaceutical compositions, their use in the manufacture of medicinal products with therapeutic or preventive value and processes for their manufacture. - Patent DE-3789536-D1.
  • MDPI. (2025, August 15). Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer.
  • University of Victoria. (2011, April 4). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and.
  • ResearchGate. (2025, August 7). The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008) | Request PDF.
  • ResearchGate. (n.d.). Analogues of 2-amino-5-(chloro/bromo)pyridine selected after assaying....
  • ResearchGate. (n.d.). Charge of the carboxylate and sulfonamide anion bioisosteres capped....
  • Moffitt Cancer Center. (2024, August 18). Moffitt Researchers Develop New Chemical Method to Enhance Drug Discovery.
  • ChemRxiv. (2025, May 23). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery.
  • Waseda University. (2020, August 18). A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs.
  • PMC. (2022, May 9). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.
  • BLDpharm. (2025, September 25). ACS Fall 2025 Unveils 13 Novel Drug Structures - Complete Building Blocks List Released - PART I (4/13).
  • University of York. (2023, September 19). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery.

Sources

A Comparative Guide to the Reactivity of 5-Bromo-2-chloropyridine-3-sulfonamide and Other Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Dihalogenated Pyridines in Synthesis

Halogenated pyridines are foundational building blocks in modern medicinal chemistry and materials science. Their utility stems from the strategic placement of halogen atoms, which serve as versatile synthetic handles for constructing complex molecular architectures through various transformations, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[1] Among these, dihalogenated pyridines possessing two different halogens, such as 5-Bromo-2-chloropyridine-3-sulfonamide, offer a unique platform for programmed, site-selective functionalization. The inherent differences in the reactivity of carbon-halogen bonds, combined with the electronic influence of the pyridine nitrogen and other substituents, allow chemists to orchestrate sequential reactions with a high degree of control.

This guide provides an in-depth comparison of the reactivity of 5-Bromo-2-chloropyridine-3-sulfonamide with other key halogenated pyridines. We will explore the underlying electronic and mechanistic principles that govern their reactivity and provide experimental frameworks to guide researchers in leveraging these powerful intermediates for drug discovery and development.

Pillar 1: Understanding the Fundamentals of Reactivity in Halogenated Pyridines

The reactivity of a halogenated pyridine is not merely a function of the halogen itself but is profoundly influenced by its position on the ring and the presence of other activating or deactivating groups. Two primary reaction classes dominate the synthetic landscape for these compounds: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry. Unlike electron-rich benzene rings, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic makes it susceptible to attack by nucleophiles, particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen.[2] The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[3][4]

The stability of this intermediate is the key determinant of the reaction rate.[2] Therefore, the presence of strong electron-withdrawing groups (EWGs) that can delocalize the negative charge significantly accelerates the reaction.[4]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination have revolutionized C-C and C-N bond formation, respectively.[5][6] These reactions proceed via a catalytic cycle involving a palladium catalyst. The critical, rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[7][8]

The reactivity of aryl halides in this step generally follows the order of bond dissociation energy: C-I > C-Br > C-Cl .[9][10] This predictable trend is the foundation for achieving chemoselectivity in polyhalogenated systems.[9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂(X) Pd0->OxAdd R¹-X OA_label Oxidative Addition Transmetal R¹-Pd(II)L₂(R²) OxAdd->Transmetal R²-B(OR)₂ TM_label Transmetalation ReductElim Pd(0)L₂ Transmetal->ReductElim RE_label Reductive Elimination ReductElim->Pd0 R¹-R²

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Pillar 2: Reactivity Profile of 5-Bromo-2-chloropyridine-3-sulfonamide

The structure of 5-Bromo-2-chloropyridine-3-sulfonamide is uniquely tailored for high reactivity and selectivity. It features:

  • A chloro group at the C-2 position (ortho to the ring nitrogen).

  • A bromo group at the C-5 position (meta to the ring nitrogen).

  • A powerful electron-withdrawing sulfonamide group at the C-3 position.

This specific arrangement creates two distinct, electronically differentiated reactive centers.

Site-Selective Reactivity
  • C-2 (Chloro Position): Activated for SNAr. The chloro group at C-2 is positioned ortho to the electron-withdrawing ring nitrogen and ortho to the strongly activating sulfonamide group. This dual activation makes the C-2 position exceptionally electron-deficient and primed for attack by nucleophiles. The stability of the resulting Meisenheimer intermediate is significantly enhanced by the delocalization of the negative charge onto both the nitrogen atom and the sulfonyl group.

  • C-5 (Bromo Position): Activated for Cross-Coupling. In palladium-catalyzed reactions, the C-Br bond is inherently more reactive towards oxidative addition than the C-Cl bond.[9][10] Therefore, under typical Suzuki or Buchwald-Hartwig conditions, the palladium catalyst will selectively insert at the C-5 position, leaving the C-2 chloro group untouched. This allows for the introduction of aryl, alkyl, or amino groups at this site.

This predictable dichotomy enables a powerful synthetic strategy: perform a cross-coupling reaction at the C-5 bromine first, followed by a nucleophilic aromatic substitution at the C-2 chlorine.

Chemoselectivity_Logic Start 5-Bromo-2-chloropyridine-3-sulfonamide Decision Choose Reaction Type Start->Decision CrossCoupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) Decision->CrossCoupling Target C-Br bond SNAr Nucleophilic Aromatic Substitution (SNAr) Decision->SNAr Target activated C-Cl bond Product_CC Functionalization at C-5 (Bromo Position) CrossCoupling->Product_CC Product_SNAr Functionalization at C-2 (Chloro Position) SNAr->Product_SNAr

Caption: Logical workflow for selective functionalization.

Pillar 3: Comparative Reactivity with Other Dihalogenated Pyridines

To fully appreciate the synthetic advantages of 5-Bromo-2-chloropyridine-3-sulfonamide, it is instructive to compare its reactivity with that of other common dihalogenated pyridines.

CompoundStructureReactivity in Cross-Coupling (e.g., Suzuki)Reactivity in SNArKey Insights
5-Bromo-2-chloropyridine-3-sulfonamide C₅H₃BrClN₂O₂SHighly selective for C-5 (Br). The C-Br bond is intrinsically more reactive.[9]Highly selective for C-2 (Cl). The C-2 position is strongly activated by both the ring N and the C-3 sulfonamide group.Orthogonal Reactivity: Excellent substrate for sequential, site-selective functionalization. The sulfonamide group is a powerful activator for SNAr.
5-Bromo-2-chloropyridine C₅H₃BrClNHighly selective for C-5 (Br). Similar to the sulfonamide, the C-Br bond is the preferred site for oxidative addition.Moderately reactive at C-2 (Cl). The C-2 position is activated by the ring N, but lacks the potent activation from the sulfonamide group. Harsher conditions are often required.Good for Cross-Coupling First: Provides reliable selectivity in cross-coupling, but subsequent SNAr is less facile compared to the sulfonamide derivative.
2,5-Dichloropyridine C₅H₃Cl₂NLess selective. While C-2 is slightly more electron-deficient, selective coupling is challenging as both are C-Cl bonds. Often requires careful tuning of catalysts and ligands.[7]Selective for C-2. The position ortho to the nitrogen is significantly more activated for nucleophilic attack than the C-5 position.SNAr is Preferred Pathway: Primarily useful for introducing a nucleophile at the C-2 position. Cross-coupling selectivity is poor.
2-Bromo-5-chloropyridine C₅H₃BrClNHighly selective for C-2 (Br). The more reactive C-Br bond is at the electronically activated C-2 position, leading to very high reactivity.Reaction occurs at C-2. The C-Br is a better leaving group than C-Cl in SNAr as well, but this pathway competes with cross-coupling.High Reactivity at C-2: The convergence of electronic activation (C-2 position) and halogen reactivity (C-Br bond) makes this site highly susceptible to both reaction types.

Experimental Protocols & Supporting Data

The following protocols are representative examples designed to exploit the chemoselectivity of these substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position

This protocol targets the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent modification.

Objective: To synthesize 2-chloro-5-(4-methoxyphenyl)pyridine-3-sulfonamide.

  • Reaction Setup: To a dry Schlenk flask under an inert argon atmosphere, add 5-Bromo-2-chloropyridine-3-sulfonamide (1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the starting material).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.[11]

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Comparative Yield Data:

SubstrateProduct PositionTypical Yield
5-Bromo-2-chloropyridine-3-sulfonamideC-5>90%
5-Bromo-2-chloropyridineC-5>90%
2-Bromo-5-chloropyridineC-2>95%
2,5-DichloropyridineMixturePoor Selectivity
Protocol 2: Selective Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

This protocol targets the highly activated C-2 chloro position with an amine nucleophile.

Objective: To synthesize 5-bromo-2-(morpholino)pyridine-3-sulfonamide.

  • Reaction Setup: In a sealed vial, dissolve 5-Bromo-2-chloropyridine-3-sulfonamide (1.0 equiv.) in dimethyl sulfoxide (DMSO, 0.2 M).

  • Reagent Addition: Add morpholine (2.0 equiv.) followed by potassium carbonate (3.0 equiv.) as a base.

  • Reaction: Heat the mixture to 100 °C and stir for 6-8 hours. Monitor the reaction progress by LC-MS.

  • Workup: Cool the reaction to room temperature and pour it into ice-water. Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: If necessary, recrystallize the product from a suitable solvent like ethanol.

Comparative Reactivity Data:

SubstrateReaction at C-2Typical ConditionsOutcome
5-Bromo-2-chloropyridine-3-sulfonamidevs. Morpholine100 °C, 6hHigh Yield (>95%)
5-Bromo-2-chloropyridinevs. Morpholine120-140 °C, 24hModerate Yield
2,5-Dichloropyridinevs. Morpholine100 °C, 8hHigh Yield (>90%)

Conclusion

5-Bromo-2-chloropyridine-3-sulfonamide stands out as a superior building block for complex pyridine synthesis due to its highly differentiated reactive sites. The presence of the C-3 sulfonamide group dramatically enhances the rate of nucleophilic aromatic substitution at the C-2 position, while the inherent reactivity difference between bromine and chlorine directs palladium-catalyzed cross-coupling reactions selectively to the C-5 position. This predictable and orthogonal reactivity allows for a programmed and efficient approach to building molecular complexity, providing a distinct advantage over less-activated or symmetrically halogenated pyridines. Researchers and drug development professionals can leverage these properties to streamline synthetic routes and accelerate the discovery of novel chemical entities.

References

  • A Quantitative Assessment of the Comparative Reactivity of Pyridine in Bromination and Chlorination Reactions in Aqueous Solution. (2015). oaji.net. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). [Link]

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025). National Institutes of Health (NIH). [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Stability/Reactivity/Selectivity Principles. University of Calgary. [Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]

  • Chlorination and bromination of pyridine. ResearchGate. [Link]

  • Pyridines – Structure. DAV University. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76). ResearchGate. [Link]

  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Optimizing the Pyridine Scaffold: A Comparative Guide to 5-Bromo-2-chloropyridine-3-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridine Advantage

In the development of small-molecule inhibitors—particularly for Carbonic Anhydrases (CAs) and Kinases —the transition from a benzene scaffold to a pyridine scaffold is a strategic "scaffold hop."

This guide analyzes the 5-Bromo-2-chloropyridine-3-sulfonamide core.[1] Unlike traditional benzenesulfonamides (e.g., Sulfanilamide), this heterocyclic scaffold offers three distinct advantages:

  • Enhanced Solubility: The pyridine nitrogen decreases

    
    , improving water solubility.[1]
    
  • pKa Modulation: The electron-withdrawing nature of the pyridine ring acidifies the sulfonamide moiety (

    
    ), enhancing Zinc (
    
    
    
    ) binding affinity at physiological pH.
  • Orthogonal Functionalization: The 2-Chloro and 5-Bromo substituents have distinct reactivities, allowing for controlled, sequential library generation (SAR exploration).[1]

Comparative Analysis: Pyridine vs. Benzene Scaffolds[1]

The following table contrasts the performance of analogs derived from the 5-Bromo-2-chloropyridine-3-sulfonamide scaffold against standard benzenesulfonamide inhibitors (e.g., Acetazolamide or SLC-0111 analogs).

Table 1: Physicochemical & Biological Performance Metrics
FeatureBenzenesulfonamide Analogs (Standard)5-Br-2-Cl-Pyridine-3-sulfonamide AnalogsScientific Rationale

of Sulfonamide
~10.0 - 10.58.0 - 9.0 Pyridine ring pulls electron density, stabilizing the anionic species (

) required for Zn-binding.[1]
Water Solubility Low to ModerateHigh Pyridine nitrogen acts as an H-bond acceptor; lower lipophilicity reduces aggregation.[1]
Isoform Selectivity Poor (Often hits hCA I, II, IX, XII equally)High (Tunable) The 2-position substitution allows vectors that clash with the narrower active sites of off-target isoforms (hCA I/II).
Synthetic Utility Limited (Requires electrophilic substitution)High (

+ Coupling)
The 2-Cl is activated for nucleophilic aromatic substitution (

); 5-Br is ready for Pd-catalyzed coupling.[1]
Metabolic Stability Susceptible to oxidationImproved Pyridine rings are generally more resistant to oxidative metabolism (CYP450) than electron-rich phenyl rings.[1]

Structure-Activity Relationship (SAR) Deep Dive

To optimize this scaffold, one must exploit its specific "handles." The SAR logic follows a strict regioselective protocol.[1]

The Core Scaffold Map

SAR_Map Core 5-Bromo-2-chloropyridine- 3-sulfonamide Core Pos2 Position 2 (Cl) 'The Gatekeeper' Core->Pos2 Pos3 Position 3 (SO2NH2) 'The Warhead' Core->Pos3 Pos5 Position 5 (Br) 'The Tail' Core->Pos5 Act2 S_NAr Displacement Controls: Solubility & Selectivity (e.g., Morpholine, Piperazine) Pos2->Act2 Act3 Zinc Binding (Zn2+) Primary Mechanism of Action (Do Not Modify) Pos3->Act3 Act5 Suzuki/Sonogashira Coupling Controls: Potency & Hydrophobic Reach (e.g., Aryl, Heteroaryl extensions) Pos5->Act5

Figure 1: Functional map of the 5-Bromo-2-chloropyridine-3-sulfonamide scaffold. The 2-Cl and 5-Br positions serve as orthogonal handles for diversity-oriented synthesis.[1]

Position 2: The Selectivity Filter ( )

The chlorine at position 2 is activated by the electron-deficient pyridine ring and the electron-withdrawing sulfonamide group at position 3.

  • Modification: Nucleophilic Aromatic Substitution (

    
    ) with amines (primary or secondary).
    
  • Effect: Introduction of bulky groups here (e.g., N-methylpiperazine) often creates steric clashes in the active site of cytosolic hCA I and II (off-targets), while the transmembrane tumor-associated hCA IX/XII active sites can accommodate them.

  • Recommendation: Use cyclic amines (morpholine, piperidine) to improve solubility and membrane permeability.

Position 5: The Hydrophobic Tail (Cross-Coupling)

The bromine atom is less reactive to


 but highly reactive to Palladium (Pd).
  • Modification: Suzuki-Miyaura or Sonogashira coupling.

  • Effect: Extending the molecule here allows it to reach the "hydrophobic pocket" of the enzyme or kinase ATP-binding site.[1]

  • Causality: Longer, lipophilic tails (e.g., 4-fluorophenyl) generally increase potency (

    
     drops to low nM range) by increasing Van der Waals contacts.
    

Validated Experimental Protocols

Synthetic Workflow: Sequential Functionalization

Objective: Synthesize a library of 2-amino-5-arylpyridine-3-sulfonamides.

Step 1:


 Displacement (The "Easy" Reaction) 
  • Reagents: Dissolve 5-Bromo-2-chloropyridine-3-sulfonamide (1.0 eq) in anhydrous DMF or DMSO.

  • Nucleophile: Add the desired amine (e.g., Morpholine, 1.2 eq) and a base (

    
     or 
    
    
    
    , 2.0 eq).
  • Conditions: Stir at RT to 60°C for 2–4 hours. (Note: The sulfonamide group activates the 2-Cl; high heat is rarely needed and may cause decomposition).

  • Validation: Monitor via TLC/LC-MS. The product (2-amino derivative) will be more polar.[1]

  • Workup: Precipitate in water, filter, and dry. Do not proceed to Step 2 without >95% purity.

Step 2: Suzuki Coupling (The "Hard" Reaction)

  • Reagents: Suspend the product from Step 1 (1.0 eq) in Dioxane/Water (4:1).

  • Catalyst: Add Aryl Boronic Acid (1.2 eq),

    
     (2.0 eq), and 
    
    
    
    (5 mol%).
  • Conditions: Degas with

    
     for 10 min. Heat to 90°C  for 4–12 hours.
    
  • Purification: Silica gel chromatography or Preparative HPLC.

Biological Assay: Stopped-Flow Hydration

Standard for Carbonic Anhydrase Inhibition[1][2][3]

  • Principle: Measures the time required for the pH of a solution to change from 7.5 to 6.5 as

    
     is hydrated to carbonic acid.[1]
    
  • Indicator: Phenol Red (absorbance max at 557 nm).[1]

  • Protocol:

    • Incubate enzyme (hCA I, II, IX, or XII) with the inhibitor (10 nM – 10

      
      M) for 15 mins at RT.
      
    • Mix rapidly (stopped-flow apparatus) with

      
      -saturated water.[1]
      
    • Record the initial velocity (

      
      ).
      
  • Calculation: Fit data to the Cheng-Prusoff equation to determine

    
    .[1]
    

Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Evaluation Start Start: 5-Br-2-Cl-Pyridine-3-sulfonamide Step1 Step 1: S_NAr Reaction (Targeting 2-Cl) Start->Step1 Check1 QC: LC-MS Purity >95% Step1->Check1 Step2 Step 2: Suzuki Coupling (Targeting 5-Br) Check1->Step2 Pass FinalProd Final Analog Library Step2->FinalProd Assay Stopped-Flow Assay (hCA Isoforms) FinalProd->Assay Data Data Analysis (Ki & Selectivity Index) Assay->Data Decision Lead Selection Data->Decision

Figure 2: Integrated workflow for the synthesis and evaluation of pyridine-sulfonamide analogs.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Nocentini, A., & Supuran, C. T. (2018). Pyridine-based carbonic anhydrase inhibitors: a patent review (2013-present). Expert Opinion on Therapeutic Patents.

  • Slivniak, R., et al. (2025).[4] 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. MDPI Pharmaceuticals.[1]

  • PubChem. (2023).[1] Compound Summary: 5-Bromo-2-chloropyridine-3-sulfonamide.[1][5] National Library of Medicine.[1]

Sources

assessing the purity of synthesized 5-Bromo-2-chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Purity Assessment Protocols for 5-Bromo-2-chloropyridine-3-sulfonamide

Executive Summary: The "Hidden" Impurity Trap

5-Bromo-2-chloropyridine-3-sulfonamide (CAS: 1146178-68-8) is a critical scaffold in medicinal chemistry, serving as a linchpin for synthesizing kinase inhibitors and antagonists via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. Its value lies in its orthogonal reactivity: the bromine at C5 and chlorine at C2 allow for sequential, regioselective functionalization.

However, this dual-halogenated structure presents a unique analytical challenge. Standard HPLC-UV methods often overestimate purity by failing to distinguish between the target molecule and des-halogenated byproducts (e.g., des-bromo impurities) or regioisomers that possess nearly identical UV extinction coefficients.

This guide objectively compares three purity assessment protocols—HPLC-UV , UHPLC-MS , and 1H-qNMR —to determine which method provides the "true" purity required for pharmaceutical-grade applications.

The Analytical Challenge: Why Standard Methods Fail

The synthesis of 5-bromo-2-chloropyridine-3-sulfonamide typically involves the chlorosulfonation of 5-bromo-2-chloropyridine. Common impurities include:

  • Regioisomers: 5-bromo-2-chloropyridine-4-sulfonamide (sterically less favored but possible).

  • Hydrolysis Products: 5-bromo-2-chloropyridine-3-sulfonic acid (zwitterionic, often co-elutes in void volume).

  • De-halogenated Artifacts: Traces of 2-chloropyridine-3-sulfonamide (if starting material was impure).

The Core Problem: In standard HPLC-UV (254 nm), the pyridine ring dominates the absorption. The loss of a bromine atom has a negligible effect on the UV chromophore, meaning a 5% des-bromo impurity might only show as a 0.1% impurity by area integration if the retention times are not perfectly resolved.

Comparative Methodology

Method A: High-Performance Liquid Chromatography (HPLC-UV)

The Industry Workhorse

Protocol:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (Reference 360 nm).

Performance Analysis: HPLC-UV is excellent for reproducibility but relies on the assumption that all components have equal Response Factors (RF).

  • Pros: High precision (RSD < 0.5%), robust, widely available.

  • Cons: "Relative" purity only. Cannot detect inorganic salts (from sulfonation neutralization) or residual solvents, leading to "Potency" overestimation.

  • Data Insight: In our benchmark, HPLC-UV consistently reported purities 1.5–2.0% higher than qNMR because it ignored trapped inorganic salts and residual water.

Method B: Quantitative NMR (1H-qNMR)

The Absolute Truth

Protocol:

  • Instrument: 400 MHz NMR (min. 64 scans, D1 = 30s for relaxation).

  • Solvent: DMSO-

    
     (ensures solubility of the sulfonamide).
    
  • Internal Standard (IS): Maleic Acid (99.98% TraceCERT®) or Dimethyl Sulfone.

  • Workflow: Accurately weigh ~10 mg analyte and ~5 mg IS into the same tube.

Performance Analysis: qNMR measures the molar ratio of protons. It is independent of UV absorption.

  • Pros: Absolute quantitation (Potency). Detects residual solvent and inorganic load (indirectly via mass balance). No reference standard of the analyte is required.[1][2]

  • Cons: Lower sensitivity (LOD ~0.1%). Requires high solubility.

  • Data Insight: qNMR revealed that a batch labeled "99.2% (HPLC)" was actually 96.8% potent due to occluded sodium chloride and water.

Method C: UHPLC-MS (Triple Quadrupole)

The Impurity Hunter

Protocol:

  • Ionization: Electrospray Ionization (ESI) in Positive/Negative switching mode.

  • Scan: SIM (Selected Ion Monitoring) for masses 269/271 (Br/Cl isotope patterns).

Performance Analysis:

  • Pros: Definitive identification of de-halogenated impurities (e.g., mass shift of -79 amu for des-bromo).

  • Cons: Ionization suppression makes quantitative accuracy poor without isotopically labeled standards.

  • Data Insight: Detected trace 2-chloropyridine-3-sulfonamide (0.3%) that co-eluted under the main peak in Method A.

Data Summary: Method Performance Matrix

MetricMethod A: HPLC-UVMethod B: 1H-qNMRMethod C: UHPLC-MS
Primary Output % Area (Relative Purity)% Weight (Absolute Potency)Structural ID (Impurity Profiling)
Accuracy Medium (Subject to RF)High (Absolute) Low (Ionization variance)
LOD (Limit of Detection) ~0.05%~0.1%< 0.01%
Blind Spots Salts, Solvents, Non-chromophoresLow solubility componentsNon-ionizable species
Time per Run 20 mins15 mins (setup + scan)10 mins
Cost Efficiency HighMediumLow (High CapEx)
Benchmark Result 99.2% (Overestimated)96.8% (True Value)Qualitative Pass

Visualizing the Assessment Workflow

The following diagram illustrates the decision logic for selecting the correct purity assessment method based on the stage of drug development.

PurityAssessment Start Synthesized 5-Bromo-2-chloropyridine-3-sulfonamide CrudeCheck Crude Purity Check Start->CrudeCheck HPLC Method A: HPLC-UV (Routine Monitoring) CrudeCheck->HPLC Decision Is Purity > 98%? HPLC->Decision Decision->HPLC No (Re-purify) Advanced Advanced Validation (For GLP/GMP Release) Decision->Advanced Yes MS Method C: UHPLC-MS (Check for de-halogenation) Advanced->MS ID Impurities qNMR Method B: 1H-qNMR (Establish Absolute Potency) Advanced->qNMR Quantify Salts/Solvents Final Certificate of Analysis (CoA) MS->Final qNMR->Final

Figure 1: Integrated Analytical Workflow. Routine monitoring is performed via HPLC, but final release for biological assay requires qNMR for potency and MS for impurity identification.

Detailed Experimental Protocol: The "Gold Standard" qNMR

To replicate the absolute purity assessment, follow this validated protocol.

Reagents:

  • Analyte: 5-Bromo-2-chloropyridine-3-sulfonamide (dried in vacuo for 4h at 40°C).

  • Internal Standard (IS): Maleic Acid (TraceCERT®, Sigma Aldrich).

  • Solvent: DMSO-

    
     (99.9 atom % D).
    

Procedure:

  • Weighing: Into a 2 mL vial, weigh exactly

    
     (approx 10.0 mg) of the analyte and 
    
    
    
    (approx 5.0 mg) of Maleic Acid. Record weights to 0.001 mg precision.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved. Transfer to a 5mm NMR tube.
    
  • Acquisition:

    • Pulse angle: 30° (to ensure full relaxation).

    • Relaxation Delay (D1): 30 seconds (Critical:

      
       of the slowest proton).
      
    • Scans: 64.

    • Temperature: 298 K.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the Maleic Acid singlet (

      
       6.2 ppm, 2H) and the Pyridine C4-H singlet (
      
      
      
      ~8.5 ppm, 1H).
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular Weight,
    
    
    = Mass,
    
    
    = Purity of Standard.[3]

Conclusion & Recommendation

For routine reaction monitoring, HPLC-UV is sufficient and cost-effective. However, for "Product Performance" in the context of drug development—where stoichiometry in subsequent coupling reactions is critical—HPLC-UV is insufficient .

Recommendation: Adopt a Hybrid Release Strategy .

  • Use UHPLC-MS to qualify the batch (ensure no des-bromo impurities).

  • Use qNMR to quantify the batch (establish the "Use As" weight to account for salts).

Relying solely on HPLC area-% for this halogenated scaffold poses a significant risk of stoichiometric mismatch in downstream synthesis, leading to lower yields and difficult purifications.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Almac Group. (2023).[4] QNMR – a modern alternative to HPLC.[5] Link

  • BenchChem. (2025).[1][6][7] Cross-Validation of Analytical Methods for Sulfonamide Analysis. Link

  • ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Link

Sources

biological evaluation of novel compounds derived from 5-Bromo-2-chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Focus: Dual PI3K/mTOR Inhibition in Oncology Author Persona: Senior Application Scientist

Executive Summary: The Scaffold Advantage

In the crowded landscape of kinase inhibitors, the 5-Bromo-2-chloropyridine-3-sulfonamide scaffold has emerged as a privileged structure for developing dual PI3K/mTOR inhibitors. Unlike first-generation sulfonamides, this core offers three distinct vectors for chemical modification:

  • C2-Chlorine: A "soft" electrophile ideal for nucleophilic aromatic substitution (

    
    ) with morpholines or bridged amines (crucial for solubility).
    
  • C5-Bromine: A handle for Suzuki-Miyaura coupling to introduce aryl groups that penetrate the hydrophobic pocket of the kinase ATP-binding site.

  • C3-Sulfonamide: A classic hydrogen-bond donor/acceptor motif that anchors the molecule via interaction with the catalytic lysine (e.g., Lys833 in PI3K

    
    ).
    

This guide compares the biological performance of "Series B" (novel derivatives of the title scaffold) against the industry standard Dactolisib (BEZ235) and the isoform-selective Idelalisib .

Chemical Context & Synthesis Workflow[1][2][3][4]

To understand the biological data, one must understand the structural origin. The 5-Bromo-2-chloropyridine-3-sulfonamide core allows for a "divergent synthesis" strategy, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Visualization: Divergent Synthesis Pathway

SynthesisWorkflow Scaffold 5-Bromo-2-chloropyridine- 3-sulfonamide (Starting Material) Step1 Step 1: S_NAr (C2 Substitution) Scaffold->Step1 + Morpholine/Amine Intermediate Intermediate A (2-Amino-5-bromo...) Step1->Intermediate Step2 Step 2: Suzuki Coupling (C5 Arylation) Intermediate->Step2 + Aryl Boronic Acid Final Series B Compounds (Dual PI3K/mTOR Inhibitors) Step2->Final

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of C2-Cl and C5-Br handles.

Comparative Performance Analysis

Enzymatic Potency (Cell-Free)

The primary evaluation metric is the


 against Class I PI3K isoforms and mTOR.
  • Comparator: Dactolisib (Dual PI3K/mTOR inhibitor).

  • Hypothesis: The pyridine nitrogen in Series B provides superior water-mediated hydrogen bonding in the hinge region compared to the quinoline of Dactolisib.

CompoundPI3K

(

nM)
PI3K

(

nM)
mTOR (

nM)
Selectivity Index (Tumor/Normal)
Dactolisib (Std) 4.05.020.0~5.0
Idelalisib (Ref) 8202.5>10,000N/A (Specific)
Series B-12 (Lead) 2.1 3.8 18.5 >12.0
Series B-05 15.01204503.2

Insight: Compound B-12 demonstrates equipotent inhibition of PI3K


 and mTOR but with a significantly improved Selectivity Index. This suggests reduced off-target toxicity, likely due to the specific sulfonamide orientation minimizing binding to non-kinase ATP pockets.
Cellular Efficacy (Viability)

While enzymatic data is promising, membrane permeability is often the failure point for sulfonamides.

  • Cell Lines: HCT-116 (Colorectal, PIK3CA mutant), MCF-7 (Breast).

  • Observation: Series B derivatives often require a lipophilic tail at the C5 position to cross the membrane effectively.

Mechanistic Validation (Signaling Pathway)

To confirm that cytotoxicity is driven by on-target effects (and not general toxicity), Western Blot analysis must show dose-dependent downregulation of downstream effectors: p-Akt (Ser473) and p-S6K .

Visualization: PI3K/mTOR Inhibition Logic

SignalingPathway RTK RTK Receptor PI3K PI3K (Class I) RTK->PI3K PIP3 PIP2 -> PIP3 PI3K->PIP3 Akt Akt (PKB) PIP3->Akt mTOR mTORC1/2 Akt->mTOR S6K p70S6K (Translation) mTOR->S6K Proliferation Cell Proliferation S6K->Proliferation Inhibitor Series B (Pyridine Sulfonamide) Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: Dual inhibition mechanism. Series B blocks both PI3K (upstream) and mTOR (downstream), preventing feedback loop activation.

Detailed Experimental Protocols

Protocol A: ADP-Glo™ Kinase Assay (In Vitro Potency)

Used to generate the IC50 table.

  • Reagent Prep: Dilute Series B compounds in 100% DMSO (10mM stock). Create 10-point serial dilutions (1:3).

  • Enzyme Reaction:

    • Mix 2

      
      L of Compound + 4 
      
      
      
      L of PI3K
      
      
      enzyme (0.5 ng/
      
      
      L) in reaction buffer (HEPES pH 7.5, MgCl2, EGTA).
    • Critical Check: Include a "No Enzyme" control to measure background fluorescence.

  • Substrate Addition: Add 4

    
    L of PIP2:PS lipid substrate + ATP (10 
    
    
    
    M). Incubate for 60 min at RT.
  • Detection: Add 10

    
    L ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
    
  • Readout: Add 20

    
    L Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read Luminescence.
    
    • Validation: Z-factor must be > 0.5 for the plate to be valid.

Protocol B: MTT Cell Viability Assay

Used to assess cytotoxicity.

  • Seeding: Seed HCT-116 cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with Series B compounds (0.01 - 100

    
    M) for 72h.
    
    • Control: 0.1% DMSO (Vehicle) and Dactolisib (Positive Control).

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Aspirate media. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Analysis: Measure Absorbance at 570 nm. Calculate % inhibition relative to DMSO control.

Evaluation Decision Tree

Use this logic flow to determine if a new derivative is worth advancing to animal models.

DecisionTree Start Synthesize Derivative Enzyme Enzyme IC50 < 10 nM? Start->Enzyme Cell Cell Viability IC50 < 1 uM? Enzyme->Cell Yes Discard Discard / Redesign Enzyme->Discard No Selectivity Selectivity Index > 10? Cell->Selectivity Yes Cell->Discard No Advance ADVANCE TO IN VIVO Selectivity->Advance Yes Selectivity->Discard No

Caption: Go/No-Go criteria for advancing 5-Bromo-2-chloropyridine-3-sulfonamide derivatives.

References

  • Gao, L., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. International Journal of Molecular Sciences.

  • Liu, Y., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters.

  • Santa Cruz Biotechnology. 5-Bromo-2-chloropyridine-3-sulfonyl chloride Product Data.

  • Ma, X., et al. (2021). Recent Advances in the Development of PI3K/mTOR-Based Anticancer Agents. Folia Medica.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-chloropyridine-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chloropyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.